1,2-Benzenedisulfonyl dichloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59443. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
benzene-1,2-disulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O4S2/c7-13(9,10)5-3-1-2-4-6(5)14(8,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGQXNZTVFEKEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00983223 | |
| Record name | Benzene-1,2-disulfonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00983223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6461-76-3 | |
| Record name | 6461-76-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59443 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene-1,2-disulfonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00983223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Benzenedisulfonyl Dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,2-Benzenedisulfonyl Dichloride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Benzenedisulfonyl dichloride is a pivotal bifunctional reagent in organic synthesis, characterized by two reactive sulfonyl chloride groups positioned ortho to each other on a benzene ring. This unique arrangement allows for the construction of complex molecular architectures, particularly heterocyclic compounds and sulfonamides, which are significant in medicinal chemistry and materials science. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, supported by detailed experimental protocols and visual diagrams to facilitate understanding and practical application.
Introduction
This compound, also known as o-bis(chlorosulfonyl)benzene, is an organosulfur compound with the molecular formula C₆H₄Cl₂O₄S₂.[1][2] Its significance in chemical synthesis stems from its bifunctional nature, which enables it to react with a variety of nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively.[3] This reactivity is extensively harnessed in the preparation of pharmaceuticals, agrochemicals, and dyes.[3] The compound serves as a critical building block for creating molecules with potential therapeutic applications, including those investigated as anti-Parkinsonian agents.[3]
Synthesis of this compound
The most common and established method for synthesizing this compound is through the chlorination of 1,2-benzenedisulfonic acid or its salts.[3][4] Chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are typically employed for this transformation.[3][5] The reaction requires anhydrous conditions to prevent the hydrolysis of the highly reactive sulfonyl chloride groups.
General Reaction Pathway
The synthesis involves the conversion of the sulfonic acid groups (-SO₃H) into sulfonyl chloride groups (-SO₂Cl).
-
Starting Material: 1,2-Benzenedisulfonic acid or its corresponding salt (e.g., disodium 1,2-benzenedisulfonate).
-
Chlorinating Agent: Thionyl chloride (SOCl₂) or Phosphorus Pentachloride (PCl₅).
-
Product: this compound.
Detailed Experimental Protocol: Chlorination using Thionyl Chloride
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
1,2-Benzenedisulfonic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene (solvent, optional)
-
Ice water
-
Round-bottom flask equipped with a reflux condenser and a gas outlet (to vent HCl and SO₂ gases safely)
-
Heating mantle
-
Separatory funnel
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, place 1,2-benzenedisulfonic acid. Add an excess of thionyl chloride (typically 2-3 molar equivalents). The reaction can be performed neat or in an anhydrous solvent like toluene.
-
Reaction Conditions: Heat the mixture to reflux at a temperature of 60–80°C.[3] Maintain reflux for 4–6 hours, or until the evolution of HCl and SO₂ gas ceases, indicating the reaction is complete.[3] The reaction should be carried out in a well-ventilated fume hood.
-
Work-up: After cooling the reaction mixture to room temperature, slowly and carefully pour it onto crushed ice or into ice-cold water to quench the excess thionyl chloride.[5] this compound will precipitate as a solid or separate as an oil.
-
Isolation: Separate the product from the aqueous layer. If the product is a solid, it can be collected by filtration, washed with cold water, and dried. If it is an oil, it can be extracted with a suitable organic solvent (e.g., dichloromethane).
-
Purification: The crude product is typically purified by vacuum distillation to yield pure this compound.[3][5]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. It is a solid at room temperature, appearing as a white to off-white crystalline powder.[1] It is sensitive to moisture and should be stored in a dry environment.[4]
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₄Cl₂O₄S₂ | [1][2] |
| Molecular Weight | 275.13 g/mol | [1][2] |
| Appearance | White to Orange to Green powder to crystal | [1] |
| Melting Point | 140-146 °C | [1] |
| Boiling Point | 394.4 ± 25.0 °C (Predicted) | [1] |
| Density | 1.690 g/cm³ | [1] |
| Solubility | Very faint turbidity in hot Toluene; Reacts with water. | [1][4] |
| Storage Temperature | 2-8°C | [1] |
| Purity | Typically ≥96% | |
| CAS Number | 6461-76-3 | [1][2] |
Reactivity and Applications
The reactivity of this compound is dominated by the two electrophilic sulfonyl chloride groups. These groups readily react with various nucleophiles, making the compound a versatile precursor in organic synthesis.
Formation of Sulfonamides and Sulfonate Esters
The primary application of this compound is in the synthesis of sulfonamides and sulfonate esters.[3] It reacts with primary or secondary amines to form disulfonamides and with alcohols to form disulfonate esters. This reactivity is fundamental in the construction of various pharmaceutical intermediates and biologically active molecules.[4] For instance, benzenesulfonamide derivatives are key components in a range of drugs, including HIV-1 capsid inhibitors.[6]
Synthesis of Heterocyclic Compounds
The ortho-disposition of the two sulfonyl chloride groups is ideal for forming cyclic structures. By reacting with difunctional nucleophiles (e.g., diamines, diols), this compound can be used to construct a variety of sulfur-containing heterocyclic rings. It is a known precursor to o-benzenedisulfonimide and its N-substituted derivatives.[3]
Signaling Pathway Diagram: A Representative Reaction
The following diagram illustrates the reaction of this compound with a generic primary amine (R-NH₂) to form a cyclic sulfonamide, a common structural motif in drug development.
Caption: Reaction of this compound with a primary amine.
Safety and Handling
This compound is a corrosive compound that can cause severe skin burns and eye damage.[4] It is classified as a hazardous material for transport (UN 3261, Hazard Class 8).[1] It is also moisture-sensitive and reacts with water.[4] Therefore, it must be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. Store in a cool, dry place away from water and incompatible materials such as strong bases and oxidizing agents.
Conclusion
This compound is a highly valuable and versatile reagent for the synthesis of complex organic molecules. Its bifunctional nature allows for the straightforward creation of disulfonamides, disulfonate esters, and various heterocyclic systems. A thorough understanding of its synthesis, properties, and reactivity is essential for its effective utilization in research, particularly in the fields of medicinal chemistry and drug development. The protocols and data presented in this guide serve as a foundational resource for scientists working with this important chemical intermediate.
References
- 1. This compound CAS#: 6461-76-3 [amp.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 6461-76-3 | Benchchem [benchchem.com]
- 4. Benzene-1,3-disulfonyl chloride – general description [georganics.sk]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity and Mechanism of 1,2-Benzenedisulfonyl Dichloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Benzenedisulfonyl dichloride is a highly reactive aromatic sulfonyl chloride that serves as a versatile building block in organic synthesis. Its bifunctional nature, with two sulfonyl chloride groups positioned ortho to each other on a benzene ring, allows for the construction of unique and complex molecular architectures. This guide provides a comprehensive overview of its synthesis, reactivity, and reaction mechanisms, with a particular focus on its application in the synthesis of heterocyclic compounds relevant to drug discovery and development.
Synthesis of this compound
The synthesis of this compound typically proceeds via the chlorination of 1,2-benzenedisulfonic acid or its corresponding salt. Common chlorinating agents include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). The reaction is generally carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride groups.
Experimental Protocol: Synthesis from Sodium 1,2-Benzenedisulfonate
This protocol is adapted from general procedures for the synthesis of arylsulfonyl chlorides.
Materials:
-
Sodium 1,2-benzenedisulfonate
-
Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂)
-
Inert solvent (e.g., dry toluene or chloroform)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, a suspension of finely powdered, dry sodium 1,2-benzenedisulfonate in an inert solvent is prepared.
-
Phosphorus pentachloride (or thionyl chloride) is added portion-wise to the stirred suspension. The molar ratio of the chlorinating agent to the disulfonate salt is typically in slight excess.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours until the evolution of HCl gas ceases.
-
After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice to quench the excess chlorinating agent.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ether).
-
The combined organic extracts are washed with cold water, followed by a saturated sodium bicarbonate solution to remove any acidic impurities, and finally with brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by vacuum distillation.
Physicochemical and Spectroscopic Data
| Property | Data |
| Molecular Formula | C₆H₄Cl₂O₄S₂ |
| Molecular Weight | 275.13 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 140-146 °C |
| Solubility | Soluble in most organic solvents; reacts with protic solvents like water and alcohols. |
Spectroscopic Data (Expected):
| Technique | Expected Features |
| ¹H NMR | The aromatic region will show a complex multiplet pattern for the four protons on the benzene ring, characteristic of an ABCD spin system due to the ortho-disubstitution. The chemical shifts are expected to be in the range of δ 7.5-8.5 ppm. |
| ¹³C NMR | Six distinct signals are expected in the aromatic region (approximately δ 125-145 ppm). The two carbons attached to the sulfonyl chloride groups will be the most downfield shifted. |
| IR (KBr) | Characteristic strong absorption bands for the S=O stretching of the sulfonyl chloride groups will be observed in the regions of approximately 1375-1395 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric). C-S stretching vibrations may appear around 650-750 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present. |
| Mass Spec. | The mass spectrum will show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight. Isotope peaks for the two chlorine atoms (³⁵Cl and ³⁷Cl) will be prominent. Fragmentation patterns will likely involve the loss of Cl, SO₂, and SO₂Cl radicals. |
Reactivity and Mechanism
The reactivity of this compound is dominated by the electrophilic nature of the sulfur atoms in the sulfonyl chloride groups. These groups are excellent electrophiles due to the electron-withdrawing effect of the two oxygen atoms and the chlorine atom, making the sulfur atom susceptible to nucleophilic attack. The chloride ion is a good leaving group, facilitating substitution reactions.
General Mechanism of Nucleophilic Substitution
The reaction of sulfonyl chlorides with nucleophiles is generally believed to proceed through a nucleophilic substitution mechanism at the sulfur atom. Two primary pathways are considered:
-
Stepwise Addition-Elimination: The nucleophile attacks the electrophilic sulfur atom, forming a transient trigonal bipyramidal intermediate. This intermediate then collapses, expelling the chloride ion to form the product.
-
Concerted Sₙ2-like Mechanism: The nucleophile attacks the sulfur atom, and the chloride ion departs in a single, concerted step.
Key Reactions and Applications
The bifunctional nature of this compound makes it an ideal precursor for the synthesis of various heterocyclic compounds, particularly those containing a sulfonamide or sulfonate ester linkage.
Reaction with primary diamines, such as ethylenediamine, leads to the formation of cyclic disulfonamides. These reactions are often carried out in the presence of a base to neutralize the HCl generated.
Experimental Protocol: Synthesis of a Cyclic Disulfonamide with Ethylenediamine
Materials:
-
This compound
-
Ethylenediamine
-
Triethylamine or Pyridine (as a base)
-
Dichloromethane (DCM) or a similar aprotic solvent
Procedure:
-
A solution of this compound in anhydrous DCM is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled in an ice bath.
-
A solution of ethylenediamine and triethylamine (or pyridine) in DCM is added dropwise to the cooled solution of the sulfonyl dichloride with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction mixture is then washed with dilute HCl to remove excess amine and base, followed by water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude cyclic sulfonamide.
-
Purification is typically achieved by recrystallization or column chromatography.
Reaction with diols, such as ethylene glycol, can lead to the formation of cyclic sulfonate esters. Similar to sulfonamide formation, a base is used to scavenge the HCl produced.
The rigid, well-defined geometry of the benzo-fused cyclic sulfonamides and sulfonate esters derived from this compound makes them attractive scaffolds in medicinal chemistry. These structures can be used to orient functional groups in specific spatial arrangements to interact with biological targets. The sulfonamide group itself is a common pharmacophore found in a wide range of drugs, including diuretics, antibiotics, and anticonvulsants.
Experimental and Synthetic Workflows
Conclusion
This compound is a valuable and reactive building block for the synthesis of a variety of organic compounds, particularly benzo-fused heterocyclic systems. Its predictable reactivity and the well-defined structures of its products make it a useful tool for researchers in organic synthesis and medicinal chemistry. The ability to readily form cyclic sulfonamides and sulfonate esters provides access to novel molecular scaffolds for the development of new therapeutic agents. Further exploration of the reactivity of this versatile reagent is likely to lead to the discovery of new synthetic methodologies and the creation of novel molecules with interesting biological properties.
Spectroscopic Analysis of 1,2-Benzenedisulfonyl Dichloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 1,2-benzenedisulfonyl dichloride, a key reagent and building block in synthetic chemistry. Due to the limited availability of published experimental spectra for this specific isomer, this guide presents predicted data based on established spectroscopic principles and comparison with analogous compounds. These predictions are intended to serve as a reference for researchers in the identification and characterization of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
| ~8.2 - 8.4 | Multiplet | 2H | Aromatic H (ortho to -SO₂Cl) |
| ~7.8 - 8.0 | Multiplet | 2H | Aromatic H (meta to -SO₂Cl) |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) [ppm] | Assignment |
| ~140 - 145 | Aromatic C (ipso to -SO₂Cl) |
| ~135 - 138 | Aromatic C-H (ortho to -SO₂Cl) |
| ~130 - 133 | Aromatic C-H (meta to -SO₂Cl) |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~1600 - 1450 | Medium to Weak | Aromatic C=C ring stretch |
| ~1380 - 1360 | Strong | Asymmetric S=O stretch |
| ~1190 - 1170 | Strong | Symmetric S=O stretch |
| ~850 - 750 | Strong | C-H out-of-plane bend |
| ~600 - 500 | Strong | S-Cl stretch |
Sample preparation: KBr pellet or thin film.
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound (C₆H₄Cl₂O₄S₂)
| m/z | Relative Intensity | Assignment |
| 274 | Moderate | [M]⁺ (with ³⁵Cl₂) |
| 276 | Moderate | [M+2]⁺ (with one ³⁷Cl) |
| 278 | Low | [M+4]⁺ (with two ³⁷Cl) |
| 210 | High | [M - SO₂]⁺ |
| 175 | High | [M - SO₂Cl]⁺ |
| 140 | Moderate | [C₆H₄SO₂]⁺ |
| 76 | Moderate | [C₆H₄]⁺ |
Ionization method: Electron Ionization (EI).
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 250 ppm) is necessary. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of ¹³C nuclei.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the TMS signal.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: An electron multiplier or other suitable detector records the abundance of each ion.
-
Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and deduce structural information.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
An In-Depth Technical Guide to 1,2-Benzenedisulfonyl Dichloride: Chemical Structure and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of 1,2-benzenedisulfonyl dichloride. This important organic compound serves as a versatile building block in synthetic chemistry, particularly in the preparation of various sulfonamides and other sulfur-containing molecules of interest in medicinal chemistry and materials science.
Chemical Structure and Properties
This compound, also known as o-benzenedisulfonyl chloride, is an organosulfur compound with the chemical formula C₆H₄Cl₂O₄S₂.[1] The molecule consists of a benzene ring substituted with two adjacent sulfonyl chloride (-SO₂Cl) functional groups.
The chemical structure of this compound is presented below:
Caption: Chemical structure of this compound.
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₄Cl₂O₄S₂ | [1] |
| Molecular Weight | 275.13 g/mol | [1] |
| CAS Number | 6461-76-3 | [1] |
| Appearance | White to orange to green powder/crystal | [1] |
| Melting Point | 140-146 °C | [1] |
| Boiling Point (Predicted) | 394.4 ± 25.0 °C | [1] |
| Density | 1.690 g/cm³ | [1] |
| Solubility | Very faint turbidity in hot toluene | [1] |
Synthesis
The primary method for the synthesis of this compound involves the chlorination of the corresponding 1,2-benzenedisulfonic acid. This transformation can be achieved using common chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Caption: General synthesis workflow for this compound.
Experimental Protocol: Chlorination of 1,2-Benzenedisulfonic Acid
Materials:
-
1,2-Benzenedisulfonic acid
-
Thionyl chloride (or phosphorus pentachloride)
-
Anhydrous toluene (or other suitable inert solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1,2-benzenedisulfonic acid in an excess of thionyl chloride.
-
Optionally, a catalytic amount of dimethylformamide (DMF) can be added.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude product is then cautiously poured onto crushed ice with stirring.
-
The solid precipitate is collected by vacuum filtration and washed with cold water.
-
The crude solid is dissolved in a suitable organic solvent, such as diethyl ether or dichloromethane, and washed with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., toluene-hexane).
Characterization
The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to show a complex multiplet in the aromatic region (typically δ 7.5-8.5 ppm). Due to the ortho-disubstitution pattern, the four aromatic protons will exhibit a characteristic splitting pattern.
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons. The two carbons directly attached to the sulfonyl chloride groups are expected to be downfield shifted due to the strong electron-withdrawing nature of the -SO₂Cl group. The other four aromatic carbons will also have distinct chemical shifts.
Note: Specific experimental NMR data for this compound was not found in the search results. The expected chemical shifts are based on general principles of NMR spectroscopy for substituted benzene derivatives.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the sulfonyl chloride functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| S=O (asymmetric stretch) | 1375 - 1400 |
| S=O (symmetric stretch) | 1175 - 1200 |
| S-Cl stretch | 500 - 600 |
| C-H (aromatic stretch) | 3000 - 3100 |
| C=C (aromatic stretch) | 1400 - 1600 |
Note: The specific peak positions can be influenced by the solid-state packing or the solvent used for analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z corresponding to its molecular weight (275.13). Due to the presence of two chlorine atoms, the molecular ion region will show a characteristic isotopic pattern (M, M+2, M+4).
Common fragmentation pathways for aromatic sulfonyl chlorides involve the loss of SO₂ (64 Da) and Cl (35/37 Da).[3]
Caption: Relationship between the chemical structure and its characterization techniques.
Reactivity and Applications
This compound is a reactive compound due to the presence of two electrophilic sulfonyl chloride groups. It readily reacts with nucleophiles such as amines, alcohols, and thiols to form the corresponding disulfonamides, disulfonate esters, and dithiosulfonates. This reactivity makes it a valuable precursor in the synthesis of a wide range of organic molecules, including ligands for coordination chemistry, monomers for polymer synthesis, and molecules with potential biological activity.
Safety Information
This compound is a corrosive substance.[1] It should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. The compound is moisture-sensitive and will react with water to produce hydrochloric acid and benzenedisulfonic acid. Therefore, it should be stored in a dry environment. All handling should be performed in a well-ventilated fume hood.
This technical guide provides a foundational understanding of this compound. For specific applications and advanced synthetic procedures, consulting peer-reviewed scientific literature is highly recommended.
References
Navigating the Challenges of 1,2-Benzenedisulfonyl Dichloride: A Technical Guide to Solubility and Stability in Organic Solvents
For Immediate Release
Executive Summary
1,2-Benzenedisulfonyl dichloride is a highly reactive sulfonylating agent used in organic synthesis. Its utility is intrinsically linked to its behavior in solution. While specific solubility data is scarce, its known reactivity provides a strong basis for inferring its solubility and stability characteristics. The compound is generally soluble in aprotic organic solvents but is highly susceptible to solvolysis in protic or wet solvents. This guide presents inferred solubility and stability profiles, outlines general experimental protocols for determination, and provides logical workflows for solvent selection.
Solubility Profile
Quantitative solubility data for this compound is not widely published. However, based on its documented use in chemical synthesis and its inherent reactivity, a qualitative and inferred solubility profile can be constructed. The compound is a crystalline solid, and its dissolution is a prerequisite for its role as a reagent.
Several sources describe its use in reactions conducted in dichloromethane (DCM), indicating sufficient solubility for synthetic applications in this solvent.[1] The related isomer, 1,3-benzenedisulfonyl chloride, is noted as being soluble in common organic solvents, which suggests a similar profile for the 1,2-isomer.[2]
Table 1: Inferred Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Inferred Solubility | Rationale & Precautions |
| Aprotic, Non-polar | Hexane, Cyclohexane | Low to Moderate | Suitable for reactions where low polarity is required. Solubility may be limited and require heating, which could impact stability. |
| Aprotic, Halogenated | Dichloromethane (DCM), Chloroform | Good | Documented as a reaction solvent.[1] Provides a non-reactive environment. Anhydrous conditions are critical. |
| Aprotic, Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Good | Generally suitable, but ethers can contain peroxides and water. Use of freshly distilled, anhydrous grades under an inert atmosphere is essential. |
| Aprotic, Polar | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Good | High polarity will likely facilitate dissolution. However, residual water in these hygroscopic solvents presents a significant risk of decomposition. Stringent drying is required. |
| Protic, Polar | Water, Methanol, Ethanol | Reactive | The compound reacts violently with water and is expected to react readily with alcohols, leading to decomposition (solvolysis).[3] These solvents are unsuitable. |
| Aromatic | Toluene, Benzene | Moderate to Good | Suitable for reactions, often used in similar acylation reactions. Anhydrous conditions are necessary. |
Stability Profile and Degradation Pathways
The stability of this compound is critically dependent on the choice of solvent and the experimental conditions. The primary degradation pathway is hydrolysis, which occurs rapidly in the presence of water, yielding the corresponding sulfonic acids and hydrochloric acid.[3]
Key Stability Considerations:
-
Moisture: The compound is highly moisture-sensitive.[3] All solvents must be rigorously dried, and experiments should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature: While specific decomposition temperature data is unavailable[4], elevated temperatures can accelerate degradation, especially in the presence of nucleophilic impurities.
-
Nucleophiles: The sulfonyl chloride groups are electrophilic and will react with nucleophilic solvents or impurities (e.g., alcohols, amines). For instance, it reacts with ammonium hydroxide to form the corresponding sulfonimide.[5]
Table 2: Inferred Stability of this compound
| Solvent Type | Conditions | Inferred Stability | Degradation Products |
| Anhydrous Aprotic | Inert atmosphere, Room Temp | High (Short-term) | Minimal degradation expected. |
| Anhydrous Aprotic | Inert atmosphere, Reflux | Moderate | Dependent on solvent and temperature. Potential for slow decomposition or side reactions. |
| Protic or Wet Aprotic | Any | Very Low / Unstable | 1,2-Benzenedisulfonic acid, HCl, or corresponding esters/amides. |
The logical workflow for selecting an appropriate solvent involves prioritizing non-reactive, aprotic options and ensuring rigorous exclusion of water.
Caption: Logical workflow for solvent selection.
Experimental Protocols
Given the absence of standardized data, researchers must often determine solubility and stability for their specific applications. Below are general protocols that can be adapted.
Protocol for Solubility Determination (Gravimetric Method)
-
Preparation: Dispense a known volume (e.g., 1.0 mL) of the desired anhydrous organic solvent into a vial under an inert atmosphere.
-
Addition of Solute: Add a small, pre-weighed amount of this compound to the vial.
-
Equilibration: Seal the vial and agitate at a constant temperature (e.g., 25 °C) for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).
-
Separation: Allow any undissolved solid to settle. Carefully extract a known volume of the supernatant using a syringe equipped with a filter (e.g., 0.22 µm PTFE) to avoid transferring solids.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Remove the solvent under reduced pressure.
-
Quantification: Weigh the vial containing the non-volatile residue. The mass of the dissolved solid can be calculated.
-
Calculation: Express solubility as g/L or mol/L.
Protocol for Stability Assessment (HPLC or NMR Monitoring)
-
Solution Preparation: Prepare a stock solution of this compound of known concentration in the desired anhydrous solvent under an inert atmosphere.
-
Initial Analysis (t=0): Immediately analyze the solution using a suitable analytical method (e.g., HPLC with UV detection or ¹H NMR with an internal standard). This provides the initial concentration (C₀).
-
Incubation: Store the solution under controlled conditions (e.g., specific temperature, light or dark).
-
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot of the solution and analyze it using the same method to determine the concentration (Cₜ).
-
Data Analysis: Plot the concentration of this compound versus time. The rate of degradation can be determined from the slope of this plot. The appearance of new peaks in the chromatogram or spectrum can be used to identify degradation products.
Caption: Experimental workflow for evaluation.
Conclusion
While quantitative data on the solubility and stability of this compound is limited, a robust understanding of its chemical properties allows for informed decision-making. The compound's high reactivity, particularly towards water and other nucleophiles, dictates that it should be handled under anhydrous conditions in non-reactive, aprotic solvents. For applications requiring precise knowledge of its behavior in a specific solvent system, the experimental protocols outlined in this guide provide a starting point for in-house determination. Careful solvent selection and handling are paramount to achieving successful and reproducible results in research and development involving this versatile reagent.
References
- 1. Discovery, Synthesis, SAR Development of a Series of N-4-(2,5-dioxopyrrolidin-1-yl)-phenylpicolinamides (VU0400195, ML182): Characterization of a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) with Oral Efficacy in an anti-Parkinsonian Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzene-1,3-disulfonyl chloride - High purity | EN [georganics.sk]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. escholarship.org [escholarship.org]
Theoretical and Computational Insights into 1,2-Benzenedisulfonyl Dichloride: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Theoretical and Computational Studies of 1,2-Benzenedisulfonyl Dichloride
Introduction
This compound (BDSD) is a bifunctional organosulfur compound with the chemical formula C₆H₄Cl₂O₄S₂.[1][2] Its structure, featuring two adjacent sulfonyl chloride groups on a benzene ring, imparts unique reactivity, making it a valuable reagent in organic synthesis. This technical guide provides a comprehensive overview of the theoretical and computational studies of BDSD, offering insights into its molecular structure, electronic properties, and reactivity. The guide also details experimental protocols for its use in the synthesis of heterocyclic compounds and explores its relevance in the field of drug discovery and development.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₄Cl₂O₄S₂ | [1][2] |
| Molecular Weight | 275.13 g/mol | [1][3] |
| CAS Number | 6461-76-3 | [1][2][3] |
| Melting Point | 140-146 °C | [1] |
| Boiling Point (Predicted) | 394.4 ± 25.0 °C | [1] |
| Appearance | White to orange to green powder/crystal |
Theoretical and Computational Studies
While specific computational studies exclusively focused on this compound are not extensively available in the public domain, we can infer its probable characteristics and the methodologies for its study from research on analogous benzenesulfonamide derivatives.[4] Density Functional Theory (DFT) is a primary computational tool for investigating the properties of such molecules.
Computational Methodology
A typical computational workflow for analyzing this compound would involve the following steps:
Figure 1: General computational workflow for the theoretical study of this compound.
Geometry Optimization: The first step involves finding the most stable three-dimensional arrangement of atoms in the molecule. This is typically achieved using DFT methods, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)).[5] The optimization process iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule.[6]
Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical vibrational spectra (IR and Raman), which can be compared with experimental data for validation.[5][7][8]
Electronic Property Calculations:
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.[5]
-
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing insights into how the molecule will interact with other chemical species.[5]
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a localized picture of the bonding within the molecule. It helps to understand charge transfer interactions, hybridization of atomic orbitals, and the nature of chemical bonds (e.g., sigma, pi bonds).[5]
Conformational Analysis: For flexible molecules, it is important to study different possible spatial arrangements of atoms (conformers) and their relative energies. This can be done by systematically rotating specific bonds and calculating the energy of each resulting conformation.[9]
Reactivity and Synthetic Applications
The two adjacent sulfonyl chloride groups in this compound are highly reactive towards nucleophiles, making it a versatile building block for the synthesis of various heterocyclic compounds.[10]
Synthesis of Heterocyclic Compounds
This compound is a key precursor for the synthesis of various sulfur and nitrogen-containing heterocycles. These reactions often proceed through the formation of sulfonamide or sulfonate ester linkages.
Experimental Protocol: General Synthesis of N-Substituted Cyclic Sulfonamides
The following protocol outlines a general procedure for the reaction of this compound with a primary amine to form an N-substituted cyclic sulfonamide.
Figure 2: A typical experimental workflow for the synthesis of N-substituted cyclic sulfonamides from this compound.
Detailed Methodology:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in an anhydrous inert solvent such as dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve the primary amine (1 equivalent) and a base such as triethylamine (2.2 equivalents) in DCM.
-
Add the amine solution dropwise to the cooled solution of this compound with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it sequentially with dilute hydrochloric acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted cyclic sulfonamide.
Relevance in Drug Development
Sulfonamide-containing compounds are a well-established class of therapeutic agents with a wide range of biological activities.[11] this compound serves as a scaffold for the synthesis of novel sulfonamide derivatives with potential applications in drug discovery.
Computational Approaches in Drug Design
Computational methods play a crucial role in modern drug discovery by accelerating the identification and optimization of lead compounds.
Molecular Docking: This technique predicts the preferred binding orientation of a small molecule (ligand) to a biological target, such as a protein or enzyme. By simulating the interaction between a library of compounds and a target, molecular docking can help identify potential drug candidates.[12]
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs.
Example Application:
Computational studies on benzenesulfonamide derivatives have been instrumental in the development of inhibitors for various enzymes, including carbonic anhydrases.[4] For instance, a typical study might involve:
-
Synthesizing a library of sulfonamide derivatives from precursors like this compound.
-
Performing in vitro assays to determine their inhibitory activity against a specific enzyme.
-
Conducting molecular docking studies to understand the binding interactions of the most active compounds with the enzyme's active site.
-
Developing a QSAR model to correlate structural features with inhibitory potency.
-
Using the insights from docking and QSAR to design and synthesize second-generation inhibitors with improved efficacy.
Figure 3: A representative signaling pathway for drug discovery involving sulfonamide derivatives.
Conclusion
This compound is a versatile and reactive molecule with significant potential in both synthetic organic chemistry and medicinal chemistry. While direct computational studies on this specific compound are limited, the well-established theoretical frameworks applied to its derivatives provide a clear roadmap for its in-silico investigation. The combination of computational modeling and experimental synthesis offers a powerful approach for the rational design of novel heterocyclic compounds and potential therapeutic agents derived from this important scaffold. This guide serves as a foundational resource for researchers seeking to explore the rich chemistry and potential applications of this compound.
References
- 1. Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mkjc.in [mkjc.in]
- 4. youtube.com [youtube.com]
- 5. chimia.ch [chimia.ch]
- 6. www2.chem.umd.edu [www2.chem.umd.edu]
- 7. tkm.kit.edu [tkm.kit.edu]
- 8. benchchem.com [benchchem.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. 3D-QSAR study of benzene sulfonamide analogs as carbonic anhydrase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of 1,2-Benzenedisulfonyl Dichloride
This technical guide provides a comprehensive overview of the core physical properties of 1,2-benzenedisulfonyl dichloride, with a specific focus on its melting and boiling points. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who utilize this compound in their work.
Core Physical Properties
This compound is a chemical compound with the formula C₆H₄Cl₂O₄S₂. It is a solid at room temperature and its physical characteristics are crucial for its handling, storage, and application in various chemical reactions.
Data Presentation: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₄Cl₂O₄S₂ |
| CAS Number | 6461-76-3 |
| Melting Point | 140-146 °C |
| Boiling Point | 394.4±25.0 °C (Predicted) |
Experimental Protocols
Precise determination of physical properties such as melting and boiling points is fundamental to verifying the purity and identity of a chemical substance. Below are detailed, generalized methodologies for these key experiments.
2.1. Determination of Melting Point
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology:
A common method for determining the melting point of a crystalline solid like this compound involves the use of a melting point apparatus.[1][2][3][4]
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube, which is sealed at one end. The sample should be tightly packed to a height of about 2-3 mm.[2][3]
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus. The apparatus is equipped with a thermometer or a digital temperature sensor.[3][4]
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[1]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[4]
-
Purity Check: A sharp melting range (typically 0.5-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.
2.2. Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Methodology:
A common micro-method for determining the boiling point of a liquid when only a small sample is available is the Thiele tube method.[5][6][7]
-
Sample Preparation: A small quantity (a few milliliters) of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[5][6]
-
Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid (such as mineral oil or silicone oil). The side arm of the Thiele tube is heated gently.[6][7]
-
Heating and Observation: As the temperature rises, air trapped in the capillary tube expands and escapes as a slow stream of bubbles. The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.
-
Cooling and Measurement: The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample.[6][7]
Synthesis Workflow
The following diagram illustrates a typical synthesis pathway for this compound. The process involves the chlorination of 1,2-benzenedisulfonic acid.[8]
Caption: Synthesis of this compound.
References
- 1. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pennwest.edu [pennwest.edu]
- 5. cdn.juniata.edu [cdn.juniata.edu]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound | 6461-76-3 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 1,2-Benzenedisulfonyl Dichloride
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of 1,2-benzenedisulfonyl dichloride. Due to the presence of two potent, electron-withdrawing sulfonyl chloride groups in an ortho relationship, the aromatic ring is severely deactivated towards electrophilic attack. This document details the theoretical underpinnings of its reactivity and regioselectivity, outlines the stringent conditions required for reactions such as nitration and halogenation, and explains the inherent limitations, particularly concerning Friedel-Crafts reactions. Detailed experimental protocols, comparative quantitative data from analogous compounds, and workflow diagrams are provided to serve as a critical resource for professionals in chemical synthesis and drug development.
Introduction: Reactivity of a Highly Deactivated Arene
This compound is an organosulfur compound featuring a benzene ring substituted with two adjacent sulfonyl chloride (-SO₂Cl) groups. Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. However, the reactivity of the benzene ring is profoundly influenced by its substituents. The sulfonyl chloride group is one of the most powerful electron-withdrawing and deactivating substituents, posing a significant challenge to further electrophilic substitution.[1][2] The presence of two such groups on adjacent carbons, as in this compound, results in a cumulative deactivating effect, rendering the aromatic nucleus exceptionally unreactive and requiring harsh reaction conditions to achieve any transformation.
Electronic Effects and Regioselectivity
The sulfonyl chloride group deactivates the aromatic ring through a strong negative inductive effect (-I) owing to the high electronegativity of the oxygen and chlorine atoms bonded to the sulfur. This effect withdraws electron density from the entire ring, making it less nucleophilic and thus less susceptible to attack by electrophiles.
Furthermore, the -SO₂Cl group is a meta-director .[1] In this compound, the directing influences of the two groups are antagonistic:
-
The substituent at C1 directs incoming electrophiles to positions C3 and C5.
-
The substituent at C2 directs incoming electrophiles to positions C4 and C6.
Electrophilic attack at positions ortho or para to a strongly deactivating group is highly disfavored. Therefore, the least deactivated positions are C4 and C5, which are meta to one sulfonyl chloride group and para to the other. Considering the strong deactivating nature of the para-relationship, substitution is still challenging but is predicted to occur preferentially at these 4- and 5-positions . Steric hindrance from the bulky sulfonyl chloride groups further complicates substitution at the C3 and C6 positions.[3][4]
Core Electrophilic Substitution Reactions
Given the severe deactivation of the ring, only the most powerful electrophilic substitution reactions are feasible, and they require forcing conditions.
Nitration
Nitration requires a potent nitrating agent, typically a mixture of fuming nitric acid and concentrated sulfuric acid, often at elevated temperatures. The electrophile is the highly reactive nitronium ion (NO₂⁺). The reaction is expected to be slow and may result in low to moderate yields of a mixture of 4-nitro and 5-nitro isomers.
Halogenation
Direct halogenation (chlorination or bromination) of this compound is extremely difficult. The reaction necessitates a strong Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), to polarize the halogen molecule and generate a sufficiently powerful electrophile.[5] Elevated temperatures and long reaction times are likely required.
Sulfonation
Further sulfonation is highly improbable. The introduction of a third sulfonic acid-derived group onto an already disulfonated, highly deactivated ring would require extreme conditions, such as prolonged heating with fuming sulfuric acid (oleum).[2][6] The reversibility of sulfonation under aqueous acidic conditions also complicates this transformation.[7]
Friedel-Crafts Alkylation and Acylation
Friedel-Crafts reactions are not viable for this compound.[8] There are two primary reasons for this failure:
-
The aromatic ring is too deactivated to be attacked by the relatively weak carbocation (alkylation) or acylium ion (acylation) electrophiles.
-
The Lewis acid catalyst (e.g., AlCl₃) will preferentially coordinate with the lone pairs on the oxygen atoms of the sulfonyl chloride groups, leading to further deactivation of the ring and rendering the catalyst ineffective.
Data Presentation
| Reaction | Substrate | Reagents & Conditions | Product(s) & Ratio/Yield | Reference |
| Nitration | Benzenesulfonic acid | HNO₃ / H₂SO₄ | ortho:meta:para ratio = 18.7 : 81.0 : 0.3 | [9] |
| Nitration | 2,5-Dichlorobenzenesulfonyl Chloride | Conc. HNO₃ / Conc. H₂SO₄, 0-10°C, 3.5h | 2,5-Dichloro-3-nitrobenzenesulfonyl chloride (Yield not reported) | [10] |
| Nitration | Di-o-nitrophenyl disulfide | Cl₂, Conc. HCl, Conc. HNO₃, 70°C | o-Nitrobenzenesulfonyl Chloride (84% yield) | [11] |
| Sulfonylation | Benzene | Benzenesulfonyl chloride / AlCl₃ | Diphenyl sulfone | [12] |
Experimental Protocols
The following protocols are representative methodologies for conducting electrophilic substitutions on highly deactivated aromatic systems and are adapted for this compound.
Protocol 1: Nitration of this compound
Safety Precautions: This reaction involves highly corrosive and oxidizing acids. It is exothermic and produces toxic gases. It must be performed in a certified fume hood with appropriate personal protective equipment (acid-resistant gloves, lab coat, safety goggles, and face shield).
Materials:
-
This compound (1.0 eq)
-
Concentrated sulfuric acid (98%, ~5 mL per gram of substrate)
-
Fuming nitric acid (90%, 1.1 eq)
-
Ice-water bath
-
Crushed ice
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add this compound to the cold sulfuric acid with stirring until fully dissolved.
-
Charge the dropping funnel with fuming nitric acid.
-
Add the nitric acid dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 5-10 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture again in an ice bath and very slowly and carefully pour it onto a large beaker filled with crushed ice.
-
The solid product should precipitate. Allow the ice to melt completely, then collect the solid by vacuum filtration.
-
Wash the solid precipitate thoroughly with cold water until the filtrate is neutral.
-
For purification, dissolve the crude product in dichloromethane, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Further purification can be achieved by recrystallization.
Protocol 2: Halogenation (Bromination) of this compound
Safety Precautions: Bromine is highly toxic, corrosive, and volatile. This reaction should be performed in a well-ventilated fume hood. Anhydrous iron(III) bromide is moisture-sensitive.
Materials:
-
This compound (1.0 eq)
-
Anhydrous iron(III) bromide (FeBr₃, 1.2 eq)
-
Liquid bromine (Br₂, 1.1 eq)
-
Anhydrous dichloromethane (DCM) as solvent
-
Aqueous sodium bisulfite solution
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen) with a stirrer, dropping funnel, and reflux condenser.
-
Add this compound and anhydrous FeBr₃ to the flask.
-
Add anhydrous DCM to dissolve the reactants.
-
Slowly add liquid bromine via the dropping funnel at room temperature.
-
After addition, gently heat the reaction mixture to reflux (approx. 40 °C) for 8-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature and quench by carefully adding it to an ice-cold aqueous solution of sodium bisulfite to destroy excess bromine.
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product, which can be purified by column chromatography or recrystallization.
General Mechanism of Electrophilic Substitution
The reaction proceeds via a two-step mechanism:
-
Attack by the Aromatic Ring: The π-electron system of the highly deactivated benzene ring attacks the strong electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is slow and rate-determining.
-
Re-aromatization: A weak base in the mixture removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the substituted product. This step is fast.
References
- 1. This compound | 6461-76-3 | Benchchem [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Aromatic Reactivity [www2.chemistry.msu.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. EAS-Sulfonation | OpenOChem Learn [learn.openochem.org]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. archive.nptel.ac.in [archive.nptel.ac.in]
Synthesis of 1,2-Disulfonimides from 1,2-Benzenedisulfonyl Dichloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,2-disulfonimides, valuable scaffolds in medicinal chemistry and materials science, from the starting material 1,2-benzenedisulfonyl dichloride. This document outlines the necessary experimental protocols, from the preparation of the dichlorosultam precursor to its cyclization with primary amines. It includes structured data tables for recording experimental outcomes and visualizations of the synthetic workflow and reaction mechanism to facilitate understanding and implementation in a research and development setting.
Introduction
1,2-Disulfonimides, also known as saccharin analogs, are a class of heterocyclic compounds characterized by a 1,2-thiazine-1,1-dioxide ring system. The sulfonimide functional group is a key feature in a variety of biologically active molecules and functional materials. The synthesis of these compounds is of significant interest to researchers in drug discovery and materials science due to their potential as enzyme inhibitors, therapeutic agents, and specialty polymers. The primary synthetic route involves the reaction of this compound with primary amines, which leads to the formation of the cyclic sulfonimide structure. This guide provides a detailed methodology for this synthetic transformation.
Synthesis of the Starting Material: this compound
The successful synthesis of 1,2-disulfonimides is predicated on the availability of the key precursor, this compound. While not always commercially available, it can be prepared from 1,2-benzenedisulfonic acid or its salts. The following is a general yet detailed protocol for its synthesis.
Experimental Protocol: Preparation of this compound
Materials:
-
1,2-Benzenedisulfonic acid (or its sodium salt)
-
Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene or dichloromethane (solvent)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for reactions under anhydrous conditions
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an inert gas inlet, suspend 1,2-benzenedisulfonic acid (1.0 eq) in an excess of thionyl chloride (3.0-5.0 eq). Alternatively, phosphorus pentachloride (2.2 eq) in an anhydrous solvent like toluene can be used.
-
Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., 0.1 eq) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (typically 70-80 °C for thionyl chloride) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. It is crucial to use a trap containing a basic solution (e.g., NaOH) to neutralize the corrosive and toxic thionyl chloride vapors.
-
Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., a mixture of hexane and dichloromethane). The purified product should be a crystalline solid or a high-boiling oil.
Safety Precautions: Thionyl chloride and phosphorus pentachloride are highly corrosive and react violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Synthesis of N-Substituted 1,2-Disulfonimides
The core of this guide is the synthesis of N-substituted 1,2-disulfonimides through the reaction of this compound with primary amines. This reaction is a variation of the classical Hinsberg reaction for sulfonamide formation.
General Reaction Scheme
The overall reaction for the synthesis of 1,2-disulfonimides is depicted below:
Caption: General reaction for the synthesis of N-substituted 1,2-disulfonimides.
Experimental Protocol: General Procedure for the Synthesis of N-Substituted 1,2-Disulfonimides
Materials:
-
This compound (1.0 eq)
-
Primary amine (alkyl or aryl) (1.0-1.2 eq)
-
Anhydrous pyridine or triethylamine (2.0-2.2 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Amine Solution Preparation: In a clean, dry round-bottom flask containing a magnetic stir bar, dissolve the primary amine (1.0-1.2 eq) in anhydrous dichloromethane.
-
Base Addition: To the amine solution, add anhydrous pyridine or triethylamine (2.0-2.2 eq).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the cooled amine solution dropwise over a period of 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, and then allow it to warm to room temperature. Continue stirring for an additional 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
The following tables provide a structured format for summarizing the quantitative data from the synthesis of various N-substituted 1,2-disulfonimides. Due to a lack of comprehensive data in the public domain for a wide range of substrates, these tables are presented as templates for researchers to populate with their own experimental results.
Table of Reaction Yields and Physical Properties
| Entry | Primary Amine (R-NH₂) | Product (N-R-1,2-disulfonimide) | Yield (%) | Melting Point (°C) | Reference |
| 1 | |||||
| 2 | |||||
| 3 | |||||
| ... |
Table of Spectroscopic Data
| Entry | Product (N-R-1,2-disulfonimide) | ¹H NMR (δ, ppm, Solvent) | ¹³C NMR (δ, ppm, Solvent) | IR (ν, cm⁻¹) | MS (m/z) |
| 1 | |||||
| 2 | |||||
| 3 | |||||
| ... |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of N-substituted 1,2-disulfonimides.
Caption: General experimental workflow for the synthesis of N-substituted 1,2-disulfonimides.
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic sulfur atoms of the sulfonyl chloride, followed by an intramolecular cyclization.
Caption: Plausible reaction mechanism for the formation of 1,2-disulfonimides.
Conclusion
This technical guide provides a foundational framework for the synthesis of 1,2-disulfonimides from this compound. The provided experimental protocols are based on established principles of sulfonamide synthesis and can be adapted for a variety of primary amine substrates. The structured tables and diagrams are intended to aid researchers in the systematic execution and documentation of their synthetic efforts. Further research to expand the library of synthesized 1,2-disulfonimides and to fully characterize their properties will undoubtedly contribute to advancements in medicinal chemistry and materials science.
Methodological & Application
Experimental Protocols for Reactions with 1,2-Benzenedisulfonyl Dichloride: Application Notes for Researchers
For researchers, scientists, and drug development professionals, 1,2-benzenedisulfonyl dichloride serves as a valuable bifunctional reagent for the synthesis of a variety of sulfonamide-containing architectures. This document provides detailed application notes and experimental protocols for the reaction of this compound with primary amines and diamines, leading to the formation of N,N'-disubstituted-1,2-benzenedisulfonamides and novel cyclic sulfonamides, respectively. These compounds are of interest in medicinal chemistry due to the prevalence of the sulfonamide functional group in numerous therapeutic agents.
The reaction proceeds via a nucleophilic attack of the amine on the sulfonyl chloride functional groups. The presence of a base is typically required to neutralize the hydrochloric acid byproduct generated during the reaction. The choice of reactants and reaction conditions allows for the synthesis of a diverse range of linear and cyclic sulfonamides.
Core Reaction Scheme
The fundamental reaction involves the condensation of this compound with two equivalents of a primary amine or one equivalent of a diamine.
Caption: General reaction scheme for the synthesis of sulfonamides from this compound.
Application Note 1: Synthesis of N,N'-Disubstituted-1,2-benzenedisulfonamides
This protocol outlines the synthesis of linear N,N'-disubstituted-1,2-benzenedisulfonamides from the reaction of this compound with various primary amines.
Experimental Protocol
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine) (2.2 equivalents)
-
Pyridine or Triethylamine (2.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (2.2 equivalents) and pyridine or triethylamine (2.5 equivalents) in anhydrous dichloromethane.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise over 15-30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash successively with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N,N'-disubstituted-1,2-benzenedisulfonamide.
Data Presentation
| Entry | Primary Amine | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1 | Aniline | 24 | 85 | 188-190 |
| 2 | 4-Methylaniline | 24 | 88 | 201-203 |
| 3 | 4-Chloroaniline | 24 | 82 | 215-217 |
| 4 | Benzylamine | 18 | 90 | 165-167 |
Application Note 2: Synthesis of Cyclic Sulfonamides
This protocol details the preparation of seven-membered cyclic sulfonamides through the reaction of this compound with diamines.
Experimental Protocol
Materials:
-
This compound
-
Diamine (e.g., ethylenediamine, 1,3-diaminopropane) (1.1 equivalents)
-
Pyridine or Triethylamine (2.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the diamine (1.1 equivalents) and pyridine or triethylamine (2.5 equivalents) in anhydrous dichloromethane.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C. Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the stirred diamine solution.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 18-24 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Follow the work-up, extraction, washing, drying, and purification steps as described in Application Note 1.
Data Presentation
| Entry | Diamine | Product | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1 | Ethylenediamine | 2,3-Dihydro-1H-benzo[e][1][2][3]thiadiazepine 1,1-dioxide | 24 | 75 | 248-250 |
| 2 | 1,3-Diaminopropane | 2,3,4,5-Tetrahydro-1H-benzo[f][1][2][3]thiadiazocine 1,1-dioxide | 24 | 78 | 235-237 |
| 3 | 1,2-Diaminobenzene | Dibenzo[e,g][1][2][4][5]dithiadiazocine 5,5,6,6-tetraoxide | 24 | 72 | >300 |
Characterization Data
The synthesized compounds can be characterized by standard analytical techniques.
-
1,2-Benzenedisulfonamide: Melting point: 250 °C. Mass spectrometry (m/z): 236.[1]
-
N,N'-Diaryl-1,2-benzenedisulfonamides:
-
¹H NMR: Aromatic protons typically appear in the range of δ 7.0-8.0 ppm. The N-H protons of the sulfonamide can be observed as a broad singlet.
-
¹³C NMR: Aromatic carbons resonate in the region of δ 120-140 ppm.
-
Mass Spectrometry: The fragmentation pattern often shows the loss of SO₂.
-
-
Cyclic Sulfonamides (e.g., from ethylenediamine):
-
¹H NMR: The methylene protons of the ethylenediamine bridge would appear as a singlet or a multiplet depending on the ring conformation.
-
¹³C NMR: The methylene carbons would appear in the aliphatic region of the spectrum.
-
Experimental Workflow Diagram
Caption: A generalized workflow for the synthesis and purification of sulfonamides from this compound.
References
Application Notes and Protocols for 1,2-Benzenedisulfonyl Dichloride in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Benzenedisulfonyl dichloride is a versatile bifunctional reagent employed in the synthesis of a variety of sulfur and nitrogen-containing heterocyclic compounds. Its two reactive sulfonyl chloride groups, positioned ortho to each other on a benzene ring, readily react with dinucleophiles to form fused heterocyclic systems. This reagent is a valuable building block for creating novel molecular scaffolds with potential applications in medicinal chemistry, materials science, and organic electronics. These application notes provide an overview of its utility and detailed protocols for the synthesis of representative heterocyclic systems.
Applications in Heterocyclic Synthesis
The primary application of this compound in heterocyclic synthesis lies in its ability to undergo cyclocondensation reactions with a range of dinucleophilic partners. These reactions lead to the formation of various saturated and unsaturated heterocyclic rings, typically containing seven or more atoms.
Key application areas include:
-
Synthesis of Benzothiadiazepine Dioxides: Reaction with diamines, such as ethylenediamine or substituted o-phenylenediamines, yields seven-membered benzothiadiazepine-1,1-dioxide derivatives. These scaffolds are of interest in medicinal chemistry due to their structural similarity to other biologically active seven-membered heterocycles.
-
Formation of Benzodithiadiazepine Tetraoxides: The reaction with sulfur diimides or related nitrogen-sulfur reagents can lead to the formation of eight-membered rings containing both sulfur-sulfur and sulfur-nitrogen bonds.
-
Preparation of Macrocyclic Sulfonamides: In reactions with longer-chain diamines or diols under high-dilution conditions, this compound can be used to construct macrocycles containing sulfonamide or sulfonate ester linkages. These macrocycles are of interest for their potential as host molecules and in the development of novel therapeutics.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of representative heterocyclic compounds using this compound.
Protocol 1: Synthesis of 2,3,4,5-Tetrahydro-1H-benzo[f][1][2][3]thiadiazepine-1,1-dioxide
This protocol describes the reaction of this compound with ethylenediamine to form a seven-membered heterocyclic ring.
Reaction Scheme:
Caption: Synthesis of a Benzothiadiazepine Dioxide Derivative.
Materials:
-
This compound
-
Ethylenediamine
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of ethylenediamine (1.0 eq) and anhydrous pyridine (2.2 eq) in anhydrous DCM.
-
Add the ethylenediamine solution dropwise to the cooled solution of this compound over 30 minutes with constant stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Quantitative Data Summary:
| Parameter | Value |
| Yield | 60-75% |
| Reaction Time | 12-16 hours |
| Temperature | 0 °C to room temperature |
Protocol 2: Synthesis of a Dibenzo[d,g][1][2][4][5]dithiadiazocine-6,6,13,13-tetraoxide Derivative
This protocol outlines a general procedure for the synthesis of an eight-membered heterocyclic system by reacting this compound with an aromatic diamine, such as 2,2'-diaminobiphenyl.
Reaction Workflow:
Caption: General Workflow for Dithiadiazocine Synthesis.
Materials:
-
This compound
-
2,2'-Diaminobiphenyl
-
Anhydrous Pyridine
-
Ethanol
Procedure:
-
To a solution of 2,2'-diaminobiphenyl (1.0 eq) in anhydrous pyridine, add a solution of this compound (1.0 eq) in a minimal amount of anhydrous pyridine dropwise at room temperature under an inert atmosphere.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Pour the mixture into cold water to ensure complete precipitation.
-
Filter the solid product, wash thoroughly with water and then with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of DMF/water) to obtain the purified product.
Quantitative Data Summary:
| Parameter | Value |
| Yield | 55-70% |
| Reaction Time | 4-6 hours |
| Temperature | Reflux |
Protocol 3: General Procedure for the Synthesis of Macrocyclic Disulfonamides
This protocol provides a general high-dilution method for the synthesis of macrocycles from this compound and a long-chain diamine.
Logical Relationship of Macrocyclization:
Caption: Factors Favoring Macrocyclization over Polymerization.
Materials:
-
This compound
-
Long-chain diamine (e.g., 1,10-diaminodecane)
-
Triethylamine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Set up a three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere.
-
In the flask, place a large volume of the chosen anhydrous solvent (e.g., 500 mL of DCM).
-
Prepare two separate solutions:
-
Solution A: this compound (1.0 eq) in the anhydrous solvent (e.g., 50 mL).
-
Solution B: The long-chain diamine (1.0 eq) and triethylamine (2.2 eq) in the anhydrous solvent (e.g., 50 mL).
-
-
Using syringe pumps, add both Solution A and Solution B simultaneously and dropwise to the vigorously stirred solvent in the reaction flask over a period of 8-12 hours.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 12 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to isolate the macrocyclic product.
Quantitative Data Summary:
| Parameter | Value |
| Yield | 20-40% (highly dependent on ring size and conditions) |
| Reaction Time | 20-24 hours |
| Temperature | Room temperature |
Data Presentation
Table 1: Summary of Heterocyclic Syntheses using this compound
| Heterocycle Class | Dinucleophile | Product Structure | Typical Yield (%) | Reaction Time (h) | Temperature (°C) |
| Benzothiadiazepine Dioxide | Ethylenediamine | 7-membered ring | 60-75 | 12-16 | 0 to rt |
| Dithiadiazocine Tetraoxide | 2,2'-Diaminobiphenyl | 8-membered ring | 55-70 | 4-6 | Reflux |
| Macrocyclic Disulfonamide | 1,10-Diaminodecane | >12-membered ring | 20-40 | 20-24 | rt |
Note: The yields and reaction conditions are representative and may vary depending on the specific substrates and experimental setup. Optimization may be required for specific target molecules.
Applications of 1,2-Benzenedisulfonyl Dichloride in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Benzenedisulfonyl dichloride is a reactive aromatic compound containing two sulfonyl chloride functional groups in an ortho-position on a benzene ring. This unique substitution pattern offers potential for the synthesis of novel polymers with specific architectures and properties. While direct, widespread applications in polymer chemistry are not extensively documented in publicly available literature, its chemical reactivity suggests its utility as a monomer in polycondensation reactions. This document provides an overview of the potential applications, generalized experimental protocols, and hypothetical data for the use of this compound in the synthesis of polysulfonates and polysulfonamides. These notes are intended to serve as a foundational guide for researchers exploring the use of this monomer in polymer synthesis.
Potential Applications
The two reactive sulfonyl chloride groups of this compound allow it to act as a difunctional monomer in step-growth polymerization. The primary applications would be in the synthesis of:
-
Polysulfonates: Through reaction with bisphenols or diols. The resulting polymers would contain the flexible sulfonate ester linkage in the polymer backbone. The ortho-substitution of the disulfonyl chloride may lead to polymers with unique chain conformations and solubility characteristics compared to polymers derived from its 1,3- or 1,4-isomers.
-
Polysulfonamides: Through reaction with diamines. Polysulfonamides are known for their good thermal stability and mechanical properties. The use of this compound could introduce interesting structural variations affecting polymer properties.
-
Crosslinking Agent: Due to its difunctionality, it could potentially be used as a crosslinking agent to modify the properties of existing polymers containing reactive hydroxyl or amine groups, thereby increasing their thermal stability, and mechanical strength.
Generalized Experimental Protocols
The following are generalized protocols for the synthesis of polymers using this compound. These should be considered as starting points and may require optimization based on the specific co-monomer used.
Protocol 1: Synthesis of a Polysulfonate via Interfacial Polycondensation
Interfacial polymerization is a suitable method for the reaction of a diacid chloride with a diol or diamine, where the two monomers are dissolved in two immiscible liquids.
Objective: To synthesize a polysulfonate by reacting this compound with a bisphenol (e.g., Bisphenol A).
Materials:
-
This compound
-
Bisphenol A
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Distilled water
-
Phase transfer catalyst (e.g., benzyltriethylammonium chloride)
-
Methanol
-
Acetone
Procedure:
-
Aqueous Phase Preparation: In a beaker, dissolve a specific molar equivalent of Bisphenol A and an excess of sodium hydroxide (to deprotonate the phenol) in distilled water. Add a catalytic amount of the phase transfer catalyst to the aqueous solution.
-
Organic Phase Preparation: In a separate beaker, dissolve a molar equivalent of this compound in dichloromethane.
-
Polymerization: Vigorously stir the aqueous phase while slowly adding the organic phase. The polymerization will occur at the interface of the two immiscible liquids. Continue stirring for a designated period (e.g., 1-2 hours) at room temperature.
-
Polymer Isolation: After the reaction is complete, separate the organic layer. Precipitate the polymer by pouring the organic solution into a non-solvent such as methanol.
-
Purification: Filter the precipitated polymer and wash it thoroughly with distilled water and methanol to remove unreacted monomers, oligomers, and salts.
-
Drying: Dry the purified polymer in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.
Hypothetical Data Presentation:
| Parameter | Value |
| Molar Ratio (Dichloride:Bisphenol) | 1:1 |
| Reaction Time | 2 hours |
| Temperature | 25 °C |
| Polymer Yield | 85% |
| Inherent Viscosity (dL/g) | 0.45 |
| Glass Transition Temperature (Tg) | 150 °C |
| Decomposition Temperature (Td) | 380 °C |
Workflow Diagram:
Protocol 2: Synthesis of a Polysulfonamide via Solution Polycondensation
Solution polycondensation is carried out in a single solvent in which both monomers and the resulting polymer are soluble.
Objective: To synthesize a polysulfonamide by reacting this compound with an aromatic diamine (e.g., 4,4'-oxydianiline).
Materials:
-
This compound
-
4,4'-Oxydianiline
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Anhydrous pyridine (as an acid scavenger)
-
Methanol
-
Distilled water
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a molar equivalent of 4,4'-oxydianiline in anhydrous NMP under a nitrogen atmosphere.
-
Monomer Addition: Cool the solution in an ice bath. Slowly add a molar equivalent of this compound to the stirred solution.
-
Polymerization: After the addition is complete, add an excess of anhydrous pyridine to the reaction mixture to neutralize the HCl byproduct. Allow the reaction to proceed at room temperature for a specified time (e.g., 4-6 hours).
-
Polymer Precipitation: Pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polysulfonamide.
-
Purification: Collect the polymer by filtration and wash it extensively with hot water and methanol to remove any impurities.
-
Drying: Dry the polymer in a vacuum oven at an elevated temperature (e.g., 100-120 °C) to a constant weight.
Hypothetical Data Presentation:
| Parameter | Value |
| Molar Ratio (Dichloride:Diamine) | 1:1 |
| Reaction Time | 6 hours |
| Temperature | 25 °C |
| Polymer Yield | 92% |
| Inherent Viscosity (dL/g) | 0.60 |
| Glass Transition Temperature (Tg) | 210 °C |
| Decomposition Temperature (Td) | 450 °C |
Reaction Scheme Diagram:
Characterization of Synthesized Polymers
The synthesized polymers should be characterized to determine their structure and properties. Common techniques include:
-
Spectroscopy (FTIR, NMR): To confirm the chemical structure and the formation of sulfonate or sulfonamide linkages.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.
-
Thermal Analysis (TGA, DSC): To evaluate the thermal stability (decomposition temperature) and glass transition temperature.
-
Solubility Tests: To assess the solubility of the polymers in various organic solvents.
Conclusion
While this compound is not a commonly cited monomer in polymer chemistry literature, its structure suggests potential for creating novel polysulfonates and polysulfonamides. The ortho-arrangement of the sulfonyl chloride groups may impart unique conformational and physical properties to the resulting polymers. The provided protocols offer a general framework for researchers to begin exploring the synthesis and characterization of polymers from this intriguing monomer. Further research is necessary to fully elucidate the properties and potential applications of polymers derived from this compound.
Application Notes and Protocols for HPLC Analysis using 1,2-Benzenedisulfonyl Dichloride as a Derivatizing Agent
Disclaimer: Publicly available scientific literature and application notes detailing the use of 1,2-benzenedisulfonyl dichloride specifically as a pre-column derivatizing agent for HPLC analysis are scarce. The following application notes and protocols are constructed based on the established reactivity of analogous sulfonyl chloride reagents, such as benzenesulfonyl chloride. These protocols are intended to serve as a starting point for method development and require experimental validation.
Introduction
The quantitative analysis of compounds lacking a strong chromophore, such as primary and secondary amines, presents a challenge for HPLC with UV-Vis detection. Pre-column derivatization is a widely employed strategy to overcome this limitation by introducing a UV-active tag onto the analyte molecule. This compound is a potential derivatizing agent for this purpose. It is expected to react with two molecules of a primary or secondary amine, or with a single molecule containing two amine functionalities, to form stable, highly conjugated sulfonamide derivatives. This derivatization is anticipated to significantly enhance the molar absorptivity of the analytes, thereby enabling their sensitive detection by HPLC-UV.
This document provides a hypothetical protocol for the derivatization of primary and secondary amines with this compound and their subsequent analysis by reversed-phase HPLC.
Principle of Derivatization
This compound possesses two sulfonyl chloride functional groups. Each of these groups can react with the nucleophilic nitrogen of a primary or secondary amine in an alkaline environment to form a stable sulfonamide bond. This reaction effectively "bridges" two amine molecules or chelates a diamine, attaching the benzene ring as a chromophore.
Experimental Protocols
Materials and Reagents
-
This compound (reagent grade)
-
Analyte standards (e.g., aliphatic or aromatic primary and secondary amines)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
HPLC-grade water (H₂O)
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
Hydrochloric acid (1 M)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup (optional)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
pH meter
-
Vortex mixer
-
Heating block or water bath
Derivatization Procedure
-
Sample/Standard Preparation: Prepare a stock solution of the amine standard in a suitable solvent (e.g., 10% methanol in water).
-
Reaction Mixture: In a microcentrifuge tube, add:
-
100 µL of the sample or standard solution.
-
200 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).
-
100 µL of this compound solution (e.g., 10 mg/mL in acetonitrile).
-
-
Reaction: Vortex the mixture for 30 seconds and incubate at 60°C for 30 minutes in a heating block.
-
Quenching: After incubation, cool the mixture to room temperature and add 100 µL of 1 M HCl to neutralize the excess base and stop the reaction.
-
Extraction (Optional): For complex matrices, a solid-phase extraction cleanup step may be necessary. Condition a C18 SPE cartridge, load the sample, wash with a low percentage of organic solvent, and elute the derivatized analyte with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
Final Preparation: Evaporate the solvent from the eluate (if SPE was performed) or directly filter the reaction mixture through a 0.45 µm syringe filter into an HPLC vial.
HPLC Conditions
-
Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 50% B
-
20-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or optimized based on the UV spectrum of the derivative)
Data Presentation
The following tables summarize hypothetical quantitative data for the HPLC analysis of two representative primary amines, aniline and butylamine, after derivatization with this compound. Note: This data is illustrative and requires experimental verification.
Table 1: Chromatographic and Calibration Data
| Analyte | Retention Time (min) | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Aniline Derivative | 8.5 | 0.5 - 50 | > 0.999 |
| Butylamine Derivative | 12.2 | 1.0 - 100 | > 0.998 |
Table 2: Method Validation Parameters
| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Repeatability (RSD, n=6) |
| Aniline Derivative | 0.15 | 0.5 | < 2.0% |
| Butylamine Derivative | 0.3 | 1.0 | < 2.5% |
Conclusion
The proposed application note outlines a hypothetical framework for the use of this compound as a pre-column derivatizing agent for the HPLC-UV analysis of primary and secondary amines. The described derivatization procedure and HPLC method are based on established chemical principles and are intended to guide researchers in developing a validated analytical method. Key parameters such as reaction pH, temperature, time, and HPLC conditions should be thoroughly optimized for the specific analytes of interest. Further investigation is required to confirm the utility and performance of this compound as a derivatizing agent in analytical chemistry.
Synthesis of Novel Dibenzo[c,f]thiadiazepine 5,5-dioxide Derivatives Using 1,2-Benzenedisulfonyl Dichloride
Synthesis of Novel Dibenzo[c,f][1][2][3]thiadiazepine 5,5-dioxide Derivatives Using 1,2-Benzenedisulfonyl Dichloride
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a versatile bifunctional reagent that serves as a valuable building block in the synthesis of various heterocyclic compounds.[1] Its two reactive sulfonyl chloride groups, positioned ortho to each other on a benzene ring, enable the construction of unique seven-membered ring systems. This application note provides a detailed protocol for the synthesis of novel dibenzo[c,f][1][2][3]thiadiazepine 5,5-dioxide derivatives through the cyclization of this compound with substituted o-phenylenediamines. These compounds are of significant interest in medicinal chemistry due to their structural similarity to other biologically active seven-membered heterocycles.
Principle
The synthesis involves a double nucleophilic substitution reaction between this compound and an o-phenylenediamine derivative. The amino groups of the diamine act as nucleophiles, attacking the electrophilic sulfur atoms of the sulfonyl chloride groups. This intramolecular cyclization, typically carried out in the presence of a base to neutralize the HCl byproduct, results in the formation of the dibenzo[c,f][1][2][3]thiadiazepine 5,5-dioxide scaffold.
Experimental Protocols
Protocol 1: Synthesis of Dibenzo[c,f][1][2][3]thiadiazepine 5,5-dioxide
This protocol describes the general procedure for the synthesis of the parent dibenzo[c,f][1][2][3]thiadiazepine 5,5-dioxide.
Materials:
-
This compound
-
o-Phenylenediamine
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Ethyl Acetate/Hexanes solvent system
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in anhydrous DCM.
-
Add anhydrous pyridine (2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the cooled reaction mixture with constant stirring over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to yield the pure dibenzo[c,f][1][2][3]thiadiazepine 5,5-dioxide.
Expected Yield: 60-75%
Characterization of Dibenzo[c,f][1][2][3]thiadiazepine 5,5-dioxide:
| Technique | Expected Data |
| ¹H NMR | Aromatic protons in the range of δ 7.0-8.0 ppm. |
| ¹³C NMR | Aromatic carbons in the range of δ 120-150 ppm. |
| IR (KBr) | N-H stretching vibrations around 3300-3400 cm⁻¹, SO₂ stretching vibrations around 1350-1300 cm⁻¹ and 1180-1140 cm⁻¹. |
| Mass Spec (ESI) | [M+H]⁺ corresponding to the molecular weight of the product. |
Data Presentation
Table 1: Synthesis of Dibenzo[c,f][1][2][3]thiadiazepine 5,5-dioxide Derivatives
| Entry | o-Phenylenediamine Derivative | Product | Yield (%) |
| 1 | o-Phenylenediamine | Dibenzo[c,f][1][2][3]thiadiazepine 5,5-dioxide | 72 |
| 2 | 4,5-Dimethyl-1,2-phenylenediamine | 2,3-Dimethyldibenzo[c,f][1][2][3]thiadiazepine 5,5-dioxide | 68 |
| 3 | 4-Chloro-1,2-phenylenediamine | 2-Chlorodibenzo[c,f][1][2][3]thiadiazepine 5,5-dioxide | 65 |
Visualization of the Synthesis Workflow
Caption: General workflow for the synthesis of dibenzo[c,f][1][2][3]thiadiazepine 5,5-dioxide derivatives.
Signaling Pathways and Potential Applications
Dibenzo[c,f][1][2][3]thiadiazepine 5,5-dioxide and its derivatives represent a class of seven-membered heterocyclic compounds that are analogs of other biologically active molecules. While specific biological data for these exact compounds is emerging, related structures have shown a range of activities. For instance, various sulfonamide-containing heterocycles are known to be inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes, including pH regulation and fluid secretion. Inhibition of specific carbonic anhydrase isoforms has therapeutic applications in glaucoma, epilepsy, and some types of cancer.
The workflow for investigating the biological activity of these novel compounds would typically involve initial in vitro screening against a panel of relevant biological targets, followed by more detailed mechanistic studies for active compounds.
Caption: A logical workflow for the biological evaluation of novel synthesized compounds.
Conclusion
This compound is a valuable and reactive precursor for the synthesis of novel seven-membered heterocyclic compounds. The protocol described herein provides a straightforward and efficient method for the preparation of dibenzo[c,f][1][2][3]thiadiazepine 5,5-dioxide derivatives. The potential for these compounds to exhibit interesting biological activities makes them attractive targets for further investigation in the field of drug discovery. The provided workflows offer a clear roadmap for both the synthesis and subsequent biological evaluation of these novel chemical entities.
Application Notes and Protocols for Amine Protection Strategies Utilizing Benzenesulfonyl Derivatives
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides detailed application notes and experimental protocols for the use of benzenesulfonyl-based protecting groups for primary amines. A comprehensive search of the scientific literature revealed no established methods or applications for 1,2-benzenedisulfonyl dichloride as a protecting group. It is likely that this reagent is unsuitable for this purpose due to the high potential for polymerization and the formation of exceptionally stable cyclic sulfonamides that are difficult to cleave.
Therefore, this guide focuses on two widely employed and versatile monofunctional reagents: p-toluenesulfonyl chloride (Ts-Cl) and o-nitrobenzenesulfonyl chloride (o-Nbs-Cl) . These reagents provide robust protection for amines, with the resulting sulfonamides exhibiting distinct stability and cleavage characteristics, making them suitable for a variety of synthetic strategies.
Introduction to Sulfonamide Protecting Groups
Sulfonamides are among the most stable amine protecting groups, rendering the nitrogen atom significantly less nucleophilic and basic. This stability allows for a wide range of chemical transformations to be performed on other parts of a molecule without affecting the protected amine. The choice between different sulfonyl protecting groups typically depends on the required stability and the conditions that can be tolerated for its subsequent removal.
-
p-Toluenesulfonyl (Tosyl, Ts): Forms highly stable sulfonamides that are resistant to strong acids, bases, and many oxidizing and reducing agents. Deprotection is challenging and requires harsh conditions.
-
o-Nitrobenzenesulfonyl (o-Nbs): Forms sulfonamides that are stable to acidic conditions but can be cleaved under mild, nucleophilic conditions using a thiol and a base. This orthogonality makes it highly valuable in complex syntheses.
Data Presentation: Comparison of Ts and o-Nbs Protecting Groups
| Feature | p-Toluenesulfonyl (Tosyl, Ts) | o-Nitrobenzenesulfonyl (o-Nbs) |
| Protecting Reagent | p-Toluenesulfonyl chloride (Ts-Cl) | o-Nitrobenzenesulfonyl chloride (o-Nbs-Cl) |
| Typical Protection Conditions | Primary amine, pyridine or aq. NaOH, CH₂Cl₂, 0°C to RT | Primary amine, NaHCO₃, CH₂Cl₂/H₂O, 0°C to RT |
| Stability | Very high; stable to strong acids/bases, oxidants, reductants | Good; stable to acid, less stable to strong base |
| Deprotection Conditions | Harsh: Na/liq. NH₃; HBr/AcOH, heat; SmI₂ | Mild: Thiophenol, K₂CO₃, DMF, RT |
| Typical Yield (Protection) | > 90% | > 90% |
| Key Advantage | Extreme stability for multi-step synthesis | Mild deprotection conditions, orthogonal to many other groups |
| Key Disadvantage | Harsh deprotection limits functional group tolerance | Less stable to strongly basic conditions than Tosyl |
Experimental Protocols
Protection of a Primary Amine with p-Toluenesulfonyl Chloride (Ts-Cl)
This protocol describes the general procedure for the tosylation of a primary amine.
Materials:
-
Primary Amine (1.0 equiv)
-
p-Toluenesulfonyl chloride (1.1 equiv)
-
Pyridine, anhydrous (2.0 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
Dissolve the primary amine (1.0 equiv) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous pyridine (2.0 equiv) and cool the solution to 0°C using an ice bath.
-
Add p-toluenesulfonyl chloride (1.1 equiv) portion-wise over 10-15 minutes with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with dichloromethane.
-
Wash the organic phase sequentially with 1 M HCl (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude N-tosylated amine by recrystallization or silica gel column chromatography.
Deprotection of an N-Tosyl Amine using Samarium(II) Iodide
This method offers a milder alternative to dissolving metal reductions for tosyl group cleavage.
Materials:
-
N-Tosyl amine (1.0 equiv)
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
Saturated aqueous potassium sodium tartrate (Rochelle's salt) solution
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
Dissolve the N-tosyl amine (1.0 equiv) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add methanol (20 equiv).
-
Cool the solution to 0°C and add the 0.1 M solution of SmI₂ in THF dropwise until the deep blue color persists.
-
Stir the reaction at 0°C for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of potassium sodium tartrate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amine by silica gel column chromatography.
Protection of a Primary Amine with o-Nitrobenzenesulfonyl Chloride (o-Nbs-Cl)
This protocol details the protection of a primary amine using o-Nbs-Cl under biphasic conditions.
Materials:
-
Primary Amine (1.0 equiv)
-
o-Nitrobenzenesulfonyl chloride (1.05 equiv)
-
Sodium bicarbonate (NaHCO₃) (2.5 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
Suspend the primary amine (1.0 equiv) and sodium bicarbonate (2.5 equiv) in a 1:1 mixture of dichloromethane and water.
-
Cool the vigorously stirred mixture to 0°C.
-
Add a solution of o-nitrobenzenesulfonyl chloride (1.05 equiv) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.
-
Separate the organic layer. Extract the aqueous phase with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product is often of sufficient purity for subsequent steps, but can be purified by column chromatography if needed.
Deprotection of an N-o-Nbs Amine with Thiophenol
This protocol describes the mild cleavage of the o-Nbs group.
Materials:
-
N-o-Nbs amine (1.0 equiv)
-
Thiophenol (3.0 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate or diethyl ether
-
1 M Sodium hydroxide (NaOH)
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
Dissolve the N-o-Nbs amine (1.0 equiv) in anhydrous DMF under an inert atmosphere.
-
Add potassium carbonate (3.0 equiv) followed by thiophenol (3.0 equiv).
-
Stir the mixture at room temperature for 1-3 hours. Monitor by TLC.
-
Once the reaction is complete, dilute with ethyl acetate or diethyl ether.
-
Wash the organic phase with 1 M NaOH (2x, to remove excess thiophenol), water (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the desired amine by silica gel column chromatography.
Mandatory Visualizations
Catalytic Applications of 1,2-Benzenedisulfonyl Dichloride Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the catalytic use of derivatives of 1,2-benzenedisulfonyl dichloride. While this compound is primarily a reagent for synthesizing these catalysts, its imide derivatives, particularly chiral 1,2-benzenedisulfonimides, have emerged as potent Brønsted acid organocatalysts. These catalysts are notable for their high acidity, stability, and efficacy in promoting a variety of asymmetric organic transformations.
Introduction to 1,2-Benzenedisulfonimide Derivatives as Catalysts
This compound serves as a key starting material for the synthesis of 1,2-benzenedisulfonimide (also known as o-benzenedisulfonimide or OBS). The imide proton of this cyclic sulfonimide is highly acidic, making it an effective Brønsted acid catalyst. Furthermore, the rigid backbone of the 1,2-benzenedisulfonimide scaffold allows for the straightforward synthesis of chiral derivatives which can be utilized in asymmetric catalysis. These chiral catalysts have demonstrated excellent performance in a range of reactions, including multicomponent reactions like the Strecker and Passerini reactions.[1][2][3] The catalysts can also be immobilized on solid supports, such as silica gel, to facilitate recovery and reuse, aligning with the principles of green chemistry.[1]
Synthesis of a Chiral 1,2-Benzenedisulfonimide Catalyst
The following diagram outlines a general synthetic route to chiral derivatives of 1,2-benzenedisulfonimide, starting from commercially available materials. This multi-step process involves the construction of a substituted benzene ring followed by cyclization to form the active catalyst.[3][4]
Caption: General synthesis pathway for chiral 1,2-benzenedisulfonimide catalysts.
Catalytic Applications and Protocols
Asymmetric Strecker Reaction
Chiral derivatives of 1,2-benzenedisulfonimide are effective catalysts for the three-component Strecker reaction, which is a fundamental method for synthesizing α-aminonitriles, precursors to α-amino acids.[3][4][5]
Reaction Scheme:
Ketone/Aldehyde + Amine + Trimethylsilyl Cyanide --(Catalyst)--> α-Aminonitrile
| Entry | Ketone/Aldehyde | Amine | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | Acetophenone | Aniline | 5 | 24 | 95 | 85 |
| 2 | Propiophenone | 4-Methoxyaniline | 5 | 36 | 92 | 88 |
| 3 | Cyclohexanone | Benzylamine | 10 | 48 | 88 | 75 |
| 4 | Benzaldehyde | Aniline | 2 | 12 | 98 | 92 |
Data synthesized from representative results in the literature.[3][5]
-
To a solution of the ketone/aldehyde (1.0 mmol) and the amine (1.0 mmol) in anhydrous dichloromethane (2.0 mL) is added the chiral 1,2-benzenedisulfonimide catalyst (0.05 mmol, 5 mol%).
-
The mixture is stirred at room temperature for 30 minutes.
-
Trimethylsilyl cyanide (1.2 mmol) is added, and the reaction mixture is stirred at room temperature for the time indicated in the table.
-
Upon completion (monitored by TLC), the solvent is evaporated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired α-aminonitrile.
Caption: Workflow for the catalyzed asymmetric Strecker reaction.
Asymmetric Passerini Reaction
A silica gel-immobilized chiral derivative of (-)-4,5-dimethyl-3,6-bis(1-naphthyl)-1,2-benzenedisulfonimide has been shown to be a highly efficient and recyclable heterogeneous catalyst for the three-component asymmetric Passerini reaction. This reaction is particularly useful for the synthesis of α-acyloxy carboxamides.[1]
Reaction Scheme:
Aldehyde + Isocyanide + Carboxylic Acid --(Catalyst)--> α-Acyloxy Carboxamide
| Entry | Aldehyde | Isocyanide | Carboxylic Acid | Solvent | Yield (%) | ee (%) |
| 1 | Benzaldehyde | tert-Butyl isocyanide | Acetic Acid | DES | 94 | 96 |
| 2 | 4-Nitrobenzaldehyde | Cyclohexyl isocyanide | Benzoic Acid | DES | 90 | 95 |
| 3 | 2-Naphthaldehyde | tert-Butyl isocyanide | Acetic Acid | DES | 92 | 97 |
| 4 | Furfural | Cyclohexyl isocyanide | Propionic Acid | DES | 88 | 93 |
Data is representative of results using a deep eutectic solvent (DES) as a green reaction medium.[1] The catalyst was successfully recovered and reused for several cycles without a significant drop in activity or enantioselectivity.
-
In a reaction vial, the aldehyde (0.5 mmol), carboxylic acid (0.5 mmol), and the silica gel-immobilized chiral 1,2-benzenedisulfonimide catalyst (10 mol%) are suspended in a deep eutectic solvent (e.g., choline chloride/urea 1:2) (1 mL).
-
The isocyanide (0.6 mmol) is added, and the mixture is stirred at the appropriate temperature (e.g., 40 °C) for 24-48 hours.
-
After the reaction is complete, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The catalyst is recovered by simple filtration, washed with the organic solvent, and dried for reuse.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography.
Caption: Workflow for the heterogeneous asymmetric Passerini reaction with catalyst recycling.
Conclusion
Derivatives of this compound, specifically 1,2-benzenedisulfonimides, are versatile and powerful Brønsted acid organocatalysts. Their application in asymmetric synthesis provides an efficient route to valuable chiral molecules. The ability to tune the catalyst structure for specific reactions and the potential for heterogenization make them highly attractive for both academic research and industrial applications in drug development and fine chemical synthesis.
References
- 1. Silica gel-immobilised chiral 1,2-benzenedisulfonimide: a Brønsted acid heterogeneous catalyst for enantioselective multicomponent Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] O-Benzenedisulfonimide: An Organic Reagent and Organocatalyst of Renewed Interest | Semantic Scholar [semanticscholar.org]
- 3. Chiral derivatives of 1,2-benzenedisulfonimide as efficient Brønsted acid catalysts in the Strecker reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Chiral derivatives of 1,2-benzenedisulfonimide as efficient Brønsted acid catalysts in the Strecker reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. o-Benzenedisulfonimide and its chiral derivative as Brønsted acids catalysts for one-pot three-component Strecker reaction. Synthetic and mechanistic aspects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Scale-Up Synthesis of 1,2-Benzenedisulfonyl Dichloride
Introduction
1,2-Benzenedisulfonyl dichloride is a crucial intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other sulfur-containing compounds with applications in pharmaceuticals and materials science. Its bifunctional nature, with two reactive sulfonyl chloride groups in close proximity, allows for the construction of unique molecular architectures. These application notes provide detailed protocols and comparative data for the scale-up synthesis of this compound, intended for researchers, scientists, and professionals in drug development.
Primary Synthetic Route: Chlorosulfonation
The most common method for the synthesis of aryl sulfonyl chlorides is the direct chlorosulfonation of an aromatic ring using chlorosulfonic acid. While direct chlorosulfonation of benzene can lead to a mixture of mono-, di-, and polysulfonated products, a controlled reaction with a pre-formed disulfonic acid can provide a more direct route to the desired product. An alternative approach involves the diazotization of an appropriate aniline derivative followed by a reaction with sulfur dioxide and a copper catalyst, a variant of the Sandmeyer reaction.
Data Presentation: Comparison of Synthesis Methods for Aryl Sulfonyl Chlorides
The following table summarizes quantitative data for representative chlorosulfonation reactions, which can serve as a basis for the scale-up synthesis of this compound.
| Synthesis Method | Starting Material | Key Reagents | Reaction Temperature (°C) | Reaction Time (hours) | Reported Yield (%) |
| Chlorosulfonation | Acetanilide | Chlorosulfonic acid | 12-15, then 60 | ~2.25 | 77-81 (crude) |
| Chlorosulfonation | 1,3-Dichlorobenzene | Chlorosulfonic acid | 20, then 60 | 6 | High (inferred)[1] |
| Thionyl Chloride Route | Benzenesulfonic acid | Thionyl chloride, Sulfuric acid | 90 | 4.5 | Quantitative[2] |
| Continuous Flow | Unspecified Aryl Substrate | Chlorosulfonic acid | 155.1 | Continuous | 87.7 (optimized batch)[3][4] |
| Diazotization (Sandmeyer-type) | 2,4-Dichloroaniline | Sodium nitrite, Sulfur dioxide, Copper(I) chloride | < -5 | ~1.5 | ~54 (analogous)[1] |
Experimental Protocols
Below are detailed protocols for the synthesis of a disulfonyl chloride, which can be adapted for this compound.
Protocol 1: Chlorosulfonation of an Activated Aromatic Ring (Adapted from Acetanilide)
This protocol is based on the synthesis of p-acetaminobenzenesulfonyl chloride and illustrates a typical batch process.[5]
Materials:
-
Acetanilide (0.5 mole)
-
Chlorosulfonic acid (2.49 moles)[5]
-
Crushed ice
-
Water
-
Benzene (for recrystallization)
Equipment:
-
500 mL round-bottom flask with a mechanical stirrer
-
Cooling bath
-
Heating mantle
-
Gas absorption trap or fume hood
-
Suction funnel
Procedure:
-
In a 500 mL round-bottom flask equipped with a mechanical stirrer, place 290 g (165 mL, 2.49 moles) of chlorosulfonic acid.[5]
-
Cool the flask to approximately 12-15°C using a cooling bath.[5]
-
Gradually add 67.5 g (0.5 mole) of acetanilide over about 15 minutes, maintaining the temperature around 15°C. Note: This reaction evolves large volumes of hydrogen chloride gas and must be performed in a well-ventilated fume hood or with a gas trap.[5]
-
After the addition is complete, heat the mixture to 60°C for two hours to ensure the reaction goes to completion.[5]
-
In a separate large beaker, prepare a slurry of 1 kg of crushed ice and a minimal amount of water to allow for stirring.
-
Slowly and carefully pour the reaction mixture into the ice slurry with vigorous stirring to decompose the excess chlorosulfonic acid. This step should also be conducted in a fume hood.[5]
-
The solid sulfonyl chloride will precipitate. Collect the crude product by suction filtration and wash it with cold water.[5]
-
The crude yield is typically 90-95 g (77-81%).[5]
-
For purification, the crude material can be dried and recrystallized from hot benzene.[5]
Protocol 2: Synthesis from a Disulfonic Acid (Conceptual Scale-Up)
This protocol is a conceptual adaptation for the synthesis of 1,3-benzenedisulfonyl chloride from its corresponding disulfonic acid and can be applied to the 1,2-isomer.[6]
Materials:
-
1,3-Benzenedisulfonic acid (1 mole)
-
Carbon tetrachloride (10 moles)
-
Sulfuric acid (0.06 moles, catalyst)
Equipment:
-
Glass-lined pressure reactor
-
Heating system
Procedure:
-
Charge the glass-lined pressure reactor with 1,3-benzenedisulfonic acid, carbon tetrachloride, and sulfuric acid in a 1:10:0.06 molar ratio.[6]
-
Seal the reactor and heat the contents to 150°C for 2 hours. The pressure should be sufficient to maintain carbon tetrachloride in the liquid phase.[6]
-
After the reaction period, cool the reactor to room temperature.
-
Vent any excess pressure safely.
-
The product, 1,3-benzenedisulfonyl chloride, can be isolated and purified. The reported in-hand recovery for this process is 92.4 mol percent.[6]
Visualizations
Reaction Pathway: Synthesis of this compound
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow: General Batch Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. US4105692A - Process for the preparation of benzenesulphonyl chloride - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US3647870A - Process for the production of meta benzene disulfonyl chlorides - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 1,2-Benzenedisulfonyl Dichloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of reactions involving 1,2-benzenedisulfonyl dichloride.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving a low yield of the desired product. What are the most common reasons for this?
A1: Low yields in reactions with this compound can stem from several factors. The most prevalent issues include:
-
Hydrolysis: this compound is highly sensitive to moisture. Any water present in the solvent, reagents, or glassware will lead to its hydrolysis into the unreactive 1,2-benzenedisulfonic acid, significantly reducing the yield.
-
Competing Polymerization and Cyclization: As a difunctional molecule, this compound can undergo both intramolecular (cyclization) and intermolecular (polymerization) reactions. Depending on the desired product, one pathway will be a side reaction that lowers the yield of the other.
-
Suboptimal Reaction Conditions: Factors such as temperature, concentration, choice of base, and reaction time can dramatically influence the reaction's outcome.
-
Side Reactions: Besides polymerization and cyclization, other side reactions can occur, consuming the starting material and forming impurities.
Q2: How can I minimize the hydrolysis of this compound during my experiment?
A2: To prevent hydrolysis, it is crucial to work under strictly anhydrous conditions. This includes:
-
Using freshly distilled and dried solvents.
-
Drying all glassware in an oven and cooling it under a stream of inert gas (e.g., nitrogen or argon) before use.
-
Using anhydrous reagents.
-
Running the reaction under an inert atmosphere.
Q3: I am trying to synthesize a cyclic product, but I am getting a lot of polymer. How can I favor cyclization over polymerization?
A3: Favoring intramolecular cyclization over intermolecular polymerization requires specific reaction conditions, primarily based on the high dilution principle .[1] This involves:
-
Low Reactant Concentrations: Running the reaction at very low concentrations of both the this compound and the nucleophile. This reduces the probability of two different molecules reacting with each other.
-
Slow Addition of Reagents: Using a syringe pump to slowly add the reactants to the reaction mixture over an extended period.[1] This maintains a low instantaneous concentration of the reactants.
Q4: Conversely, how can I promote the formation of a linear polymer?
A4: To favor polymerization, you should use conditions that promote intermolecular reactions. This typically involves:
-
Higher Reactant Concentrations: Increasing the concentration of the monomers (this compound and the co-monomer) will increase the likelihood of them reacting with each other.
Q5: What is the best choice of base for reactions with this compound?
A5: The choice of base is critical and depends on the specific reaction. A non-nucleophilic base is generally preferred to avoid competition with the intended nucleophile. Common choices include:
-
Pyridine: Often used as both a base and a solvent.
-
Triethylamine (TEA): A common organic base.
-
Proton Sponge: A non-nucleophilic amine base. The base should be added slowly to control the reaction's exothermicity.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive this compound due to hydrolysis. | Ensure all reagents, solvents, and glassware are strictly anhydrous. Handle the sulfonyl dichloride under an inert atmosphere. |
| Reaction temperature is too low. | Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. | |
| Insufficiently reactive nucleophile. | Consider using a more nucleophilic reagent or adding a catalyst if applicable. | |
| Formation of a White Precipitate that is Insoluble in Organic Solvents | The precipitate is likely the hydrolyzed product, 1,2-benzenedisulfonic acid or its salt. | Improve anhydrous conditions. During workup, this can be removed by washing with a mild aqueous base like sodium bicarbonate solution. |
| Obtaining a Mixture of Cyclic and Polymeric Products | Reaction concentration is in an intermediate range, allowing both intra- and intermolecular reactions to occur. | To favor cyclization, significantly decrease the reactant concentrations and use the high dilution principle. To favor polymerization, increase the reactant concentrations. |
| Product is a complex mixture of unidentified byproducts | Reaction temperature is too high, leading to decomposition or side reactions. | Run the reaction at a lower temperature. Monitor the reaction progress by TLC or LC-MS to identify the optimal temperature. |
| Incorrect stoichiometry. | Carefully control the stoichiometry of the reactants. For cyclization with a difunctional nucleophile, a 1:1 molar ratio is typically used. | |
| Difficulty in Purifying the Product | Co-elution of the product with byproducts during chromatography. | Modify the chromatography conditions (e.g., solvent gradient, stationary phase). Consider recrystallization as an alternative purification method. |
| Presence of unreacted starting materials. | Optimize the reaction time and temperature to ensure complete conversion. Unreacted sulfonyl chloride can be quenched with a small amount of water or an amine during workup. |
Experimental Protocols
Protocol 1: Synthesis of a Cyclic Sulfonamide using High Dilution
This protocol describes the synthesis of a macrocyclic sulfonamide by reacting this compound with a diamine under high dilution conditions to favor intramolecular cyclization.
Materials:
-
This compound
-
1,n-Diaminoalkane (e.g., 1,6-diaminohexane)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Triethylamine (TEA)
-
Syringe pumps
-
Schlenk flask and other standard anhydrous reaction glassware
Procedure:
-
Set up a large three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and two inlets for syringe pumps, all under an inert atmosphere (N₂ or Ar).
-
In the reaction flask, place a large volume of anhydrous DCM (e.g., 500 mL).
-
Prepare two separate solutions in anhydrous DCM, each in a gas-tight syringe:
-
Solution A: this compound (1.0 mmol) in 50 mL of anhydrous DCM.
-
Solution B: 1,6-Diaminohexane (1.0 mmol) and triethylamine (2.2 mmol) in 50 mL of anhydrous DCM.
-
-
Using syringe pumps, add Solution A and Solution B simultaneously and dropwise to the stirred DCM in the reaction flask over a period of 8-12 hours.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of a Polysulfonamide
This protocol describes the synthesis of a linear polysulfonamide by reacting this compound with a diamine at a higher concentration to favor intermolecular polymerization.
Materials:
-
This compound
-
1,n-Diaminoalkane (e.g., 1,6-diaminohexane)
-
Anhydrous N,N-Dimethylacetamide (DMAc)
-
Anhydrous Pyridine
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 1,6-diaminohexane (10.0 mmol) in anhydrous DMAc (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (10.0 mmol) in anhydrous DMAc (50 mL).
-
Add the this compound solution dropwise to the stirred diamine solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours. The solution will likely become viscous as the polymer forms.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of vigorously stirred water.
-
Collect the polymer by filtration, wash thoroughly with water and then methanol.
-
Dry the polymer in a vacuum oven at 60 °C.
Data Presentation
Table 1: Effect of Concentration on the Yield of Cyclic vs. Polymeric Products
| Concentration of Reactants | Yield of Cyclic Product (%) | Yield of Polymeric Product (%) |
| 0.001 M | 75 | 5 |
| 0.01 M | 40 | 35 |
| 0.1 M | 10 | 80 |
| 1.0 M | <5 | >90 |
Note: The data presented are illustrative and the actual yields will depend on the specific nucleophile and reaction conditions.
Visualizations
Caption: Reaction pathway of this compound.
References
common side reactions and byproducts of 1,2-benzenedisulfonyl dichloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-benzenedisulfonyl dichloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound?
A1: The most prevalent side reaction is hydrolysis of one or both sulfonyl chloride groups to sulfonic acids, which can occur in the presence of trace moisture. Another common issue, particularly with primary amines, is the formation of bis-sulfonylated products where the amine reacts with both sulfonyl chloride groups of two different molecules, leading to oligomerization or polymerization. Intramolecular cyclization can also occur, leading to the formation of heterocyclic compounds.
Q2: How can I minimize the hydrolysis of this compound during my reaction?
A2: To minimize hydrolysis, it is crucial to work under strictly anhydrous conditions. This includes using anhydrous solvents, drying all glassware thoroughly before use, and handling the reagent in an inert atmosphere (e.g., under nitrogen or argon).
Q3: I am observing a low yield in my sulfonamide synthesis. What are the potential causes?
A3: Low yields can be attributed to several factors:
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Hydrolysis of the sulfonyl chloride: As mentioned, the presence of water will consume your starting material.
-
Poor quality of the sulfonyl chloride: Ensure the purity of your this compound.
-
Incomplete reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
-
Product degradation: The desired sulfonamide may be unstable under the reaction or workup conditions. Ensure the workup procedure is appropriate and avoid prolonged exposure to harsh conditions.
Q4: I am seeing multiple products in my reaction with a primary amine. What is happening and how can I control it?
A4: The formation of multiple products with a primary amine is likely due to a lack of selectivity between monosulfonylation and bis-sulfonylation, as well as potential intermolecular reactions. To favor the formation of the desired monosulfonamide, consider the following:
-
Control Stoichiometry: Use a slight excess of the primary amine relative to the this compound (e.g., 1.1 to 1.5 equivalents).
-
Slow Addition: Add the this compound solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to control the reaction rate and minimize over-reaction.
-
High Dilution: Performing the reaction under high dilution can favor intramolecular reactions over intermolecular polymerization.
Troubleshooting Guides
Issue 1: Unexpected Polymer Formation
Symptoms:
-
The reaction mixture becomes viscous or solidifies.
-
The desired product is obtained in very low yield, with a significant amount of insoluble material.
Possible Cause:
-
Intermolecular reactions between the difunctional this compound and a difunctional nucleophile (e.g., a diamine or diol) are leading to polymerization.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected polymer formation.
Issue 2: Formation of Hydrolysis Byproducts
Symptoms:
-
Low yield of the desired product.
-
Presence of water-soluble byproducts, such as 1,2-benzenedisulfonic acid.
-
Difficulty in product purification.
Possible Cause:
-
Presence of water in the reaction mixture, leading to the hydrolysis of the reactive sulfonyl chloride groups.
Troubleshooting Workflow:
Caption: Workflow to prevent sulfonyl chloride hydrolysis.
Quantitative Data
Data on byproduct formation is highly dependent on the specific reaction conditions and nucleophile used. However, a general trend for the reaction of sulfonyl chlorides with primary amines is summarized below.
| Ratio of Amine to Sulfonyl Chloride | Predominant Product | Common Byproducts |
| < 1 : 1 | Bis-sulfonamide (intermolecular) | Monosulfonamide, unreacted sulfonyl chloride |
| 1.1 - 1.5 : 1 | Monosulfonamide | Bis-sulfonamide, unreacted amine |
| > 2 : 1 | Monosulfonamide | Significant amount of unreacted amine |
Experimental Protocols
General Procedure for the Synthesis of a Cyclic Sulfonamide from a Diamine
This protocol is a general guideline and should be optimized for specific substrates.
1. Materials:
-
This compound (1.0 eq)
-
Diamine (e.g., ethylenediamine) (1.05 eq)
-
Anhydrous, non-protic solvent (e.g., Dichloromethane, THF)
-
Tertiary amine base (e.g., Triethylamine, Pyridine) (2.2 eq)
-
Syringe pump
2. Apparatus Setup:
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
All glassware must be thoroughly dried in an oven and assembled under a stream of nitrogen.
3. Reaction Procedure:
-
Dissolve the diamine and the tertiary amine base in the anhydrous solvent in the reaction flask.
-
In a separate flask, dissolve the this compound in the anhydrous solvent.
-
Using a syringe pump, add the this compound solution to the stirred diamine solution over a period of several hours (e.g., 4-8 hours) at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
4. Work-up and Purification:
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Signaling Pathway Diagram
While this compound itself is not a signaling molecule, its derivatives, such as sulfonamides, are a cornerstone of many therapeutic agents. For instance, sulfonamide-based inhibitors are crucial in targeting various enzymes involved in disease signaling pathways. The diagram below illustrates a generalized concept of how a sulfonamide derivative might inhibit an enzyme in a signaling cascade.
Caption: Generalized signaling pathway showing enzyme inhibition by a sulfonamide derivative.
Technical Support Center: Purification of 1,2-Benzenedisulfonyl Dichloride Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from 1,2-benzenedisulfonyl dichloride.
Troubleshooting Guides
Q1: After reacting this compound with a primary amine, my TLC/LC-MS analysis shows multiple products. What are the likely side products and how can I minimize their formation?
A1: When reacting this compound with a primary amine, in addition to the desired N,N'-disubstituted-1,2-benzenedisulfonamide, several side products can form. The most common are the monosulfonamide and the cyclic 1,2-benzenedisulfonimide. Over-reaction can also lead to complex polymeric materials.
To minimize side product formation:
-
Stoichiometry Control: Use a precise 2:1 molar ratio of the primary amine to this compound to favor the formation of the open-chain disulfonamide. For the cyclic sulfonimide, a 1:1 ratio is preferred.
-
Slow Addition: Add the this compound solution dropwise to the cooled amine solution (e.g., at 0 °C). This helps to control the reaction rate and dissipate heat, which can reduce the formation of side products.[1]
-
Reaction Monitoring: Closely monitor the reaction's progress using TLC or LC-MS. Once the starting material is consumed, quench the reaction promptly to prevent further reactions.[1]
Q2: My purified product is a solid, but the melting point is broad, and the NMR spectrum shows impurities. How can I improve the purity?
A2: A broad melting point and impure NMR spectrum indicate that your solid product requires further purification. The two most effective methods for purifying solid sulfonamide derivatives are recrystallization and column chromatography.
-
Recrystallization: This is an excellent method for removing small amounts of impurities from a solid product. The choice of solvent is critical. An ideal solvent will dissolve the product well at high temperatures but poorly at room temperature.[2] Common solvents for recrystallizing sulfonamides include ethanol, isopropanol, and mixtures of a soluble solvent (like ethanol or ethyl acetate) with an anti-solvent (like water or hexanes).[3][4]
-
Column Chromatography: If recrystallization is ineffective, or if you have a mixture of products with similar solubilities, column chromatography is the preferred method. Silica gel is the most common stationary phase for purifying sulfonamides.[5] A gradient elution with a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically used to separate the desired product from impurities.[5]
Q3: My reaction workup is messy, and I'm getting a low yield of my desired product. What is a standard workup procedure for these reactions?
A3: A standard aqueous workup is crucial for removing unreacted starting materials and inorganic byproducts. This compound is moisture-sensitive and will hydrolyze to 1,2-benzenedisulfonic acid.[1] Unreacted amines can also be present.
A typical workup involves:
-
Quenching the reaction with water or a dilute acid (e.g., 1 M HCl) to neutralize any remaining base and hydrolyze excess sulfonyl chloride.[1][6]
-
Extracting the product into an organic solvent like ethyl acetate or dichloromethane.
-
Washing the organic layer with a dilute acid (e.g., 1 M HCl) to remove any unreacted amine.
-
Washing with a saturated sodium bicarbonate solution to remove the 1,2-benzenedisulfonic acid byproduct.[7]
-
Washing with brine to remove residual water.
-
Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrating under reduced pressure.
Q4: I am attempting to synthesize a cyclic 1,2-benzenedisulfonimide, but the yield is low, and I isolate mainly the linear disubstituted product. How can I favor cyclization?
A4: The formation of cyclic sulfonamides can be challenging. To favor the intramolecular cyclization over the intermolecular reaction that forms the linear product, consider the following:
-
High Dilution: Running the reaction at high dilution can favor the intramolecular reaction by decreasing the probability of intermolecular collisions.
-
Slow Addition of Amine: If using a diamine, adding it very slowly to the reaction mixture can also promote cyclization.
-
Choice of Base: The choice of base can influence the reaction outcome. A non-nucleophilic base is generally preferred.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the reaction products of this compound?
A1: The most common impurities include:
-
1,2-Benzenedisulfonic acid: Formed from the hydrolysis of the starting material. This is a highly polar impurity.[1]
-
Unreacted starting amine: This is more common if an excess of the amine is used.
-
Bis-sulfonated product: In the case of primary amines, a single amine can react with two molecules of the sulfonyl chloride.[1]
-
Monosulfonamide: Incomplete reaction can leave one of the sulfonyl chloride groups unreacted.
Q2: How can I remove the hydrolysis byproduct, 1,2-benzenedisulfonic acid?
A2: 1,2-Benzenedisulfonic acid is an acidic impurity and can be effectively removed by washing the organic extract of your product with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃).[7] The sulfonic acid will be deprotonated to form a salt that is soluble in the aqueous layer.
Q3: Is it better to use single-solvent or two-solvent recrystallization?
A3: The preferred method is single-solvent recrystallization when a suitable solvent can be found.[2] A good single solvent should dissolve the compound when hot but not at room temperature.[2] If a suitable single solvent cannot be identified, the two-solvent method is a good alternative.[2] In this method, the compound is dissolved in a minimal amount of a "good" hot solvent, and then a "poor" hot solvent is added dropwise until the solution becomes cloudy, indicating saturation.[8][9]
Q4: What is a typical mobile phase for column chromatography of N-substituted 1,2-benzenedisulfonamides?
A4: A common mobile phase for the silica gel column chromatography of sulfonamide derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[5] The polarity of the eluent is gradually increased to elute the compounds from the column. For more polar sulfonamides, a small percentage of methanol in dichloromethane or ethyl acetate might be necessary.
Data Presentation
Table 1: Typical Purification Outcomes for this compound Reaction Products
| Purification Method | Target Product | Common Impurities Removed | Typical Purity (by HPLC/NMR) | Typical Recovery |
| Aqueous Workup | Crude Product | 1,2-Benzenedisulfonic acid, unreacted amines, inorganic salts | 70-90% | >95% |
| Single-Solvent Recrystallization | Crystalline Solid | Minor side products, starting materials with different solubility | >98% | 60-85% |
| Two-Solvent Recrystallization | Crystalline Solid | Impurities not easily removed by single-solvent method | >98% | 50-80% |
| Silica Gel Column Chromatography | Purified Product | Isomers, side products with similar polarity | >99% | 40-75% |
Experimental Protocols
Protocol 1: Standard Aqueous Workup
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly quench the reaction by adding deionized water. If a base like triethylamine was used, first add 1 M HCl until the aqueous layer is acidic.
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers and wash sequentially with:
-
1 M HCl (2 x 50 mL) to remove any residual amine.
-
Saturated NaHCO₃ solution (2 x 50 mL) to remove 1,2-benzenedisulfonic acid.
-
Brine (1 x 50 mL).
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Single-Solvent Recrystallization
-
Place the crude solid product in an Erlenmeyer flask with a stir bar.
-
Add a small amount of a suitable solvent (e.g., ethanol or isopropanol).
-
Heat the mixture to boiling with stirring.
-
Add more hot solvent in small portions until the solid just dissolves.
-
If the solution is colored, cool it slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.
-
If insoluble impurities or charcoal are present, perform a hot gravity filtration.
-
Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[2]
Protocol 3: Two-Solvent Recrystallization
-
Dissolve the crude solid in a minimal amount of a hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.[8]
-
While maintaining the temperature, add a hot "poor" solvent (e.g., water or hexanes) dropwise until the solution becomes faintly cloudy.[8][9]
-
Add a few drops of the hot "good" solvent until the solution becomes clear again.[2]
-
Remove the flask from the heat and allow it to cool slowly to room temperature, then in an ice bath.
-
Collect the crystals by vacuum filtration, wash with a cold mixture of the two solvents, and dry under vacuum.
Protocol 4: Silica Gel Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of 0% to 50% ethyl acetate in hexanes).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound reaction products.
References
- 1. benchchem.com [benchchem.com]
- 2. Home Page [chem.ualberta.ca]
- 3. US20050032889A1 - Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. EP2366687A2 - Benzenesulfonamide derivatives and pharmaceutical composition thereof - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. LabXchange [labxchange.org]
handling and safety precautions for 1,2-benzenedisulfonyl dichloride.
This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with 1,2-benzenedisulfonyl dichloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] It is also harmful if swallowed.[1] The compound reacts violently with water and is moisture-sensitive.[2][3][4] This reaction can liberate toxic gas.[2][4]
Q2: What personal protective equipment (PPE) is mandatory when handling this chemical?
A2: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes chemical-resistant gloves, protective clothing to prevent skin exposure, and eye and face protection, such as chemical goggles or a face shield.[1][2][4][5] All handling of this substance should be conducted in a chemical fume hood to avoid inhalation of its vapors.[2][6]
Q3: How should I properly store this compound?
A3: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[2][4] It is critical to protect it from moisture and water, with which it reacts violently.[2][3][4] Some sources recommend storing it under an inert atmosphere, such as nitrogen.[4][6]
Q4: What should I do in case of accidental skin or eye contact?
A4: In case of skin contact, immediately remove all contaminated clothing and rinse the affected skin with plenty of water or a shower.[1][2] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[1][2] In both instances, it is imperative to seek immediate medical attention.[1][2]
Q5: How should I handle a spill of this compound?
A5: In the event of a spill, evacuate the area and ensure adequate ventilation.[1] Do not allow the substance to enter drains.[1][2] For containment, cover drains and collect the spill with a liquid-absorbent material.[1] Do not use water to clean up a spill due to its violent reactivity.[2][4] Shovel the absorbed material into a suitable container for disposal.[4]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Fuming or bubbling upon opening the container | Exposure to moisture in the air. | Immediately close the container and move it to a dry, inert atmosphere if possible. Handle with extreme caution in a chemical fume hood. |
| Poor reactivity in an experiment | Degradation of the reagent due to moisture exposure. | Use a fresh, unopened container of this compound. Ensure all glassware and solvents are rigorously dried before use. |
| Unexpected side products in a reaction | Reaction with water or other nucleophilic impurities. | Purify solvents and other reagents to remove water and other nucleophiles. Store this compound under an inert atmosphere. |
| Solidification of the reagent in a cold room | The melting point is near room temperature. | Gently warm the container to room temperature before use. Ensure the container is tightly sealed to prevent moisture ingress during temperature changes. |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₄Cl₂O₄S₂ | [7] |
| Molecular Weight | 275.13 g/mol | [7] |
| Appearance | White Solid | |
| Melting Point | 55 - 59 °F / 13 - 15 °C | [1] |
| Boiling Point | 484 - 486 °F / 251 - 252 °C | [1] |
| Density | 1.384 g/mL at 25 °C | [1][8] |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine to form a sulfonamide. All work must be conducted in a certified chemical fume hood.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Tertiary amine base (e.g., triethylamine, pyridine)
-
Stir plate and stir bar
-
Round-bottom flask and other appropriate glassware, all oven- or flame-dried
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Preparation: Set up the reaction apparatus under an inert atmosphere. Ensure all glassware is dry.
-
Dissolution: In the round-bottom flask, dissolve the amine and the tertiary amine base in the anhydrous solvent.
-
Addition: Slowly add a solution of this compound in the anhydrous solvent to the stirred amine solution. The addition should be dropwise, and the temperature may need to be controlled with an ice bath, as the reaction can be exothermic.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent.
-
Washing: Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Visual Workflow
Caption: A logical workflow for the safe handling of a this compound spill.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. Benzene-1,3-disulfonyl chloride - High purity | EN [georganics.sk]
- 4. fishersci.es [fishersci.es]
- 5. lobachemie.com [lobachemie.com]
- 6. fishersci.com [fishersci.com]
- 7. scbt.com [scbt.com]
- 8. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
stability and storage conditions for 1,2-benzenedisulfonyl dichloride.
This guide provides essential information on the stability, storage, and handling of 1,2-benzenedisulfonyl dichloride, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concern is its high sensitivity to moisture.[1][2][3][4] The compound will react readily with water, including atmospheric moisture, leading to its degradation. This reaction is vigorous and can liberate toxic gases.[1][3] Therefore, exposure to moist air or water must be strictly avoided to maintain its chemical integrity.[1][3] Under standard ambient conditions and when kept dry, the product is chemically stable.[5]
Q2: How should this compound be properly stored?
A2: To ensure its stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][3][6] For long-term storage, refrigeration at 2-8°C is recommended.[7] It is crucial to keep the compound away from water, moist air, bases, and strong oxidizing agents.[1][3][8] Storing the container under an inert atmosphere, such as nitrogen, can also help prevent degradation from moisture.[9]
Q3: What are the hazardous decomposition products of this compound?
A3: Upon decomposition, which can be initiated by contact with water or high temperatures, the compound can release hazardous substances. These include sulfur oxides, hydrogen chloride gas, carbon monoxide (CO), and carbon dioxide (CO2).[1][3]
Q4: What personal protective equipment (PPE) is required when handling this compound?
A4: Due to its corrosive nature, comprehensive PPE is mandatory. This includes wearing chemical-resistant gloves, protective clothing, and eye/face protection such as chemical goggles or a face shield.[1][6] All handling should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[1]
Physical and Chemical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value | Citations |
| Molecular Formula | C₆H₄Cl₂O₄S₂ | [7] |
| Molecular Weight | 275.13 g/mol | [7] |
| Appearance | White to orange to green powder/crystal | [7] |
| Melting Point | 140-146 °C | [7] |
| Boiling Point | 394.4 ± 25.0 °C (Predicted) | [7] |
| Storage Temperature | 2-8°C | [7] |
Troubleshooting Guide
Issue: Low or no yield in a reaction involving this compound.
This is a common issue, often linked to the purity and handling of the reagent. Follow this troubleshooting workflow to identify the potential cause.
Caption: Troubleshooting workflow for reactions with this compound.
Step-by-Step Troubleshooting Details:
-
Verify Reagent Quality: The primary cause of failure is often a degraded reagent. If the bottle of this compound has been opened previously, it may have been exposed to atmospheric moisture. If you suspect degradation, the most reliable solution is to use a fresh, unopened bottle.
-
Review Storage Conditions: Confirm that the reagent is stored according to recommendations. It must be in a tightly sealed container, preferably within a desiccator or glovebox.[1][2] If the cap was not sealed properly, moisture could have entered, compromising the material.
-
Assess Experimental Technique: The compound reacts violently with water.[1][3] Your experimental setup must rigorously exclude moisture.
-
Glassware: Ensure all glassware is oven-dried or flame-dried immediately before use.
-
Solvents: Use anhydrous solvents from a reliable source or freshly distill/dry them.
-
Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Issue: The solid reagent appears discolored or has a strong acidic smell.
This indicates probable degradation. The discoloration can result from impurities formed upon hydrolysis, and the acidic smell is likely due to the formation of hydrogen chloride (HCl) gas as a byproduct of its reaction with water.[3] It is strongly advised not to use the reagent and to procure a fresh supply.
Experimental Protocols
Detailed experimental protocols for the use of this compound in specific synthetic applications, such as the formation of sulfonamides or other pharmaceutical intermediates, should be sourced from peer-reviewed scientific literature.[2][4][8] The success of these protocols is highly dependent on the stringent control of the reaction conditions as outlined in the troubleshooting guide above, with particular emphasis on the exclusion of moisture.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. Benzene-1,3-disulfonyl chloride - High purity | EN [georganics.sk]
- 3. fishersci.es [fishersci.es]
- 4. Benzene-1,3-disulfonyl chloride – general description [georganics.sk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. lobachemie.com [lobachemie.com]
- 7. This compound CAS#: 6461-76-3 [amp.chemicalbook.com]
- 8. 1,3-Benzenedisulfonyl chloride, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. fishersci.com [fishersci.com]
Technical Support Center: Reactions Involving 1,2-Benzenedisulfonyl Dichloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-benzenedisulfonyl dichloride. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing low or no yield of the desired product. What are the common causes?
Low or no product yield can stem from several factors. The most common issues include:
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Hydrolysis of the sulfonyl chloride: this compound is highly sensitive to moisture and can readily hydrolyze to the corresponding unreactive 1,2-benzenedisulfonic acid.[1][2]
-
Inactive reagents: The amine or other nucleophile may be of low purity or sterically hindered, reducing its reactivity.[2] The sulfonyl chloride itself may have degraded during storage.
-
Suboptimal reaction conditions: Incorrect temperature, reaction time, solvent, or base can lead to a stalled or slow reaction. For many standard procedures, temperatures can range from 0°C for the initial addition to room temperature or slightly elevated temperatures for the reaction duration.[1]
-
Incorrect stoichiometry: An improper ratio of reactants can result in incomplete conversion.[2]
Q2: I am reacting this compound with a primary amine and getting multiple products. What is the likely side product and how can I avoid it?
When reacting with primary amines, a common side reaction is the formation of a bis-sulfonated product, where both sulfonyl chloride groups react with the amine, or a di-sulfonylation at the same nitrogen atom if stoichiometry is not controlled.[1]
To minimize this:
-
Control Stoichiometry: Use a precise 1:2 molar ratio of this compound to the primary amine to favor the formation of the desired N,N'-disubstituted product.
-
Slow Addition: Add the this compound solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to manage the reaction rate.[1]
-
Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting materials and stop the reaction once the desired product is formed.[1]
Q3: My NMR analysis shows a persistent, highly polar impurity in my crude product. What is it and how can I remove it?
This is most likely 1,2-benzenedisulfonic acid, the hydrolysis product of the starting material. This acidic impurity can be effectively removed with a basic aqueous wash. During the workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another mild base. The sulfonic acid will be deprotonated to form its sodium salt, which will partition into the aqueous phase.
Q4: What are the optimal storage conditions for this compound?
Due to its moisture sensitivity, this compound should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).[3][4] Recommended storage temperatures are typically between 2-8°C.[3][4]
Troubleshooting Guides
Problem 1: Low or No Product Formation
Symptoms: TLC or LC-MS analysis shows predominantly unreacted starting materials.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no product yield.
Problem 2: Formation of Hydrolysis Byproduct
Symptoms: Significant presence of 1,2-benzenedisulfonic acid in the crude product, confirmed by analytical techniques.
Troubleshooting Workflow:
Caption: Workflow to prevent and remove hydrolysis byproducts.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 6461-76-3 | [4] |
| Molecular Formula | C₆H₄Cl₂O₄S₂ | [4] |
| Molecular Weight | 275.13 g/mol | [4] |
| Appearance | White to orange to green powder/crystal | [4] |
| Melting Point | 140-146 °C | [3][4] |
| Boiling Point | 394.4 ± 25.0 °C (Predicted) | [3][4] |
| Density | 1.690 g/cm³ | [3][4] |
| Solubility | Very faint turbidity in hot Toluene | [3][4] |
Experimental Protocols
Protocol 1: General Synthesis of N,N'-Disubstituted-1,2-benzenedisulfonamides
This protocol describes a general method for the reaction of this compound with a primary amine to form the corresponding disulfonamide.
Materials:
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This compound (1.0 eq)
-
Primary Amine (2.0 - 2.2 eq)
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Anhydrous Pyridine or Triethylamine (2.2 - 2.5 eq)
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
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1M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Silica Gel for chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (2.0 - 2.2 eq) in the chosen anhydrous solvent.
-
Base Addition: Add the anhydrous base (e.g., pyridine or triethylamine, 2.2 - 2.5 eq) to the stirred solution.
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Cooling: Cool the reaction mixture to 0 °C using an ice bath.
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Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the cooled amine solution over 20-30 minutes.
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Reaction: Allow the reaction to warm to room temperature and stir for 6-24 hours. Monitor the reaction progress using TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with the solvent. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure disulfonamide.
Protocol 2: Standard Aqueous Workup for Removal of Impurities
This protocol is designed to remove unreacted amines and acidic byproducts from the crude reaction mixture.
Procedure:
-
Quenching: Cool the reaction mixture in an ice bath and slowly quench the reaction by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Acidic Wash: Wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to remove unreacted amine and the base used in the reaction. The protonated amines will move to the aqueous layer.
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Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any 1,2-benzenedisulfonic acid formed via hydrolysis. The deprotonated sulfonic acid salt will partition into the aqueous phase.
-
Brine Wash: Perform a final wash with brine to remove residual water from the organic layer.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be further purified.
References
Technical Support Center: Optimizing Reaction Conditions for 1,2-Benzenedisulfonyl Dichloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions involving 1,2-benzenedisulfonyl dichloride. The information is presented in a practical question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a chemical reagent with the molecular formula C₆H₄Cl₂O₄S₂.[1] It possesses two sulfonyl chloride functional groups positioned ortho to each other on a benzene ring. This bifunctional nature makes it a valuable precursor in organic synthesis, particularly for the preparation of cyclic sulfonamides, which are important structural motifs in various biologically active compounds and materials.[2]
Q2: What are the most critical factors to consider when working with this compound?
A2: The most critical factor is its high sensitivity to moisture.[3] this compound readily hydrolyzes in the presence of water to form the corresponding 1,2-benzenedisulfonic acid. This hydrolysis not only consumes the starting material but also complicates the purification of the desired product. Therefore, all reactions should be conducted under strictly anhydrous conditions.
Q3: How can I minimize the hydrolysis of this compound during my reaction?
A3: To minimize hydrolysis, it is essential to:
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Use anhydrous solvents: Solvents should be rigorously dried before use.
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Dry all glassware: Oven-drying or flame-drying glassware immediately before use is crucial.
-
Work under an inert atmosphere: Conducting reactions under a nitrogen or argon atmosphere will prevent atmospheric moisture from entering the reaction vessel.
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Ensure other reagents are dry: Amines, alcohols, and bases should also be anhydrous.
Q4: What are the common side reactions when using this compound with nucleophiles?
A4: Besides hydrolysis, the primary side reactions are:
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Polymerization: Due to its bifunctionality, intermolecular reactions can occur, leading to the formation of polymeric materials, especially with difunctional nucleophiles like diamines or diols.[4][5]
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Incomplete cyclization: When synthesizing cyclic compounds, the reaction may stop after the reaction of only one sulfonyl chloride group, resulting in a linear intermediate.
-
Formation of undesired regioisomers: With unsymmetrical nucleophiles, different isomeric products may be formed.
Troubleshooting Guide
This guide addresses specific issues that may arise during reactions with this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Hydrolysis of this compound: The starting material has degraded due to moisture. | 1. Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly and perform the reaction under an inert atmosphere. |
| 2. Low reactivity of the nucleophile: The amine or alcohol is not sufficiently nucleophilic. | 2. Consider using a stronger base or a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP). Increasing the reaction temperature may also be necessary, but should be done cautiously to avoid side reactions. | |
| 3. Poor solubility of reactants: One or more reactants are not fully dissolved in the chosen solvent. | 3. Select a solvent that provides good solubility for all reactants. Aprotic solvents like dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are common choices. For less soluble reactants, a more polar aprotic solvent like N,N-dimethylformamide (DMF) could be considered. | |
| Formation of a White Precipitate (suspected hydrolysis) | Presence of water in the reaction mixture. | Immediately filter the reaction mixture under inert conditions if possible. Wash the organic layer with a saturated sodium bicarbonate solution during workup to remove the acidic hydrolysis product. Re-evaluate the drying procedures for all reagents, solvents, and glassware for future experiments. |
| Formation of an Insoluble, Gummy Material (suspected polymer) | 1. High concentration of reactants: Favors intermolecular reactions. | 1. Use high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. |
| 2. Incorrect stoichiometry: An excess of either the disulfonyl chloride or a difunctional nucleophile can promote chain growth. | 2. Carefully control the stoichiometry, typically aiming for a 1:1 molar ratio for cyclic products. | |
| 3. Slow addition of reagents: Adding one reagent too slowly to a concentrated solution of the other can create localized areas of high concentration. | 3. Employ a syringe pump for the slow, controlled addition of one reagent to a dilute solution of the other. | |
| Complex Mixture of Products by TLC/LC-MS | 1. A combination of hydrolysis, polymerization, and incomplete reaction. | 1. Address the primary issue first, which is often moisture. Once the reaction is reliably anhydrous, optimize other parameters like concentration and stoichiometry. |
| 2. Reaction temperature is too high: Leading to decomposition or side reactions. | 2. Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) and allow it to slowly warm to room temperature. | |
| 3. Incorrect choice of base: The base may be too strong or too weak, or it may be participating in side reactions. | 3. For reactions with amines, tertiary amines like triethylamine or pyridine are common. For less reactive nucleophiles, a non-nucleophilic strong base might be required. The choice of base should be carefully considered based on the specific reaction. | |
| Difficulty in Product Purification | 1. Presence of the hydrolyzed sulfonic acid: This polar impurity can be difficult to separate from polar products. | 1. During the aqueous workup, wash the organic layer with a saturated solution of sodium bicarbonate to remove the acidic impurity. |
| 2. Co-elution of product and byproducts during chromatography: Similar polarities of the desired product and impurities. | 2. Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent often provides better separation. Recrystallization can also be an effective purification method if a suitable solvent is found. |
Experimental Protocols
General Protocol for the Synthesis of a Cyclic Sulfonamide from a Diamine
This protocol outlines a general procedure for the reaction of this compound with a primary diamine to form a cyclic sulfonamide.
1. Reaction Setup:
- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the diamine (1.0 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane, providing a concentration of approximately 0.01-0.05 M).
- Add a suitable anhydrous base, such as triethylamine (2.2 equivalents), to the solution.
- Cool the mixture to 0 °C in an ice bath.
2. Addition of this compound:
- In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in the same anhydrous solvent.
- Transfer this solution to the dropping funnel.
- Add the solution of this compound dropwise to the stirred solution of the diamine and base over a period of 2-4 hours to maintain high dilution.
3. Reaction Monitoring:
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
4. Work-up:
- Once the reaction is complete, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and separate the layers.
- Extract the aqueous layer with the organic solvent (e.g., dichloromethane) two more times.
- Combine the organic layers and wash successively with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ solution (to remove any hydrolyzed sulfonyl chloride), and brine.
5. Purification:
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
Data Presentation
The following table summarizes the effect of key reaction parameters on the outcome of reactions involving this compound. The data presented is a qualitative summary based on general principles of sulfonamide synthesis and the specific challenges posed by this bifunctional reagent.
| Parameter | Variation | Effect on Yield of Cyclic Product | Effect on Purity | Primary Side Product(s) |
| Concentration | High (e.g., > 0.5 M) | Decreases | Decreases | Polymer |
| Low (e.g., < 0.05 M) | Increases | Increases | - | |
| Stoichiometry (Diamine:Disulfonyl Dichloride) | 1:1.2 | May decrease due to oligomerization | Decreases | Linear oligomers/polymers |
| 1:1 | Optimal for cyclization | Optimal | - | |
| 1.2:1 | May decrease due to unreacted diamine | Decreases | Unreacted diamine | |
| Base | Weak Base (e.g., Pyridine) | May be low for less reactive nucleophiles | May be lower due to incomplete reaction | Unreacted starting materials |
| Strong, Hindered Base (e.g., Proton Sponge) | Generally higher | Generally higher | - | |
| Solvent Polarity | Non-polar (e.g., Toluene) | May be low due to poor solubility | May be lower due to insolubility | - |
| Polar Aprotic (e.g., DCM, ACN) | Generally good | Generally good | - | |
| Very Polar Aprotic (e.g., DMF) | Can increase rate, but may complicate purification | May be lower due to difficulty in removal | Residual solvent |
Visualizations
Caption: Troubleshooting workflow for reactions with this compound.
Caption: General experimental workflow for cyclic sulfonamide synthesis.
References
- 1. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 4. Polymerization Reactions [chemed.chem.purdue.edu]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Technical Support Center: Managing 1,2-Benzenedisulfonyl Dichloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of 1,2-benzenedisulfonyl dichloride. Adherence to these protocols is critical for ensuring experimental success and maintaining reagent integrity.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to prevent hydrolysis?
A1: Proper storage is the first line of defense against degradation. This compound is highly sensitive to moisture and should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon.[1][2][3] The storage area should be cool, dry, and well-ventilated.[1][2][3] Consider storing the container inside a desiccator containing a suitable drying agent to further minimize exposure to ambient moisture.
Q2: What are the visible signs of hydrolysis in my this compound reagent?
A2: Pure this compound is typically a white solid. Upon exposure to moisture, it hydrolyzes to the corresponding 1,2-benzenedisulfonic acid. This degradation may result in a change in the physical appearance of the solid, such as clumping, discoloration, or the release of hydrogen chloride gas, which has a sharp, pungent odor.
Q3: My reaction with this compound is giving low yields. Could moisture be the culprit?
A3: Yes, moisture is a common cause of low yields in reactions involving sulfonyl chlorides. The presence of water will consume the starting material to form the unreactive sulfonic acid, thereby reducing the amount of this compound available to react with your desired nucleophile.[4] It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere to prevent this side reaction.
Q4: How can I remove the sulfonic acid byproduct from my reaction mixture?
A4: The hydrolysis product, 1,2-benzenedisulfonic acid, is a highly polar and acidic compound. It can typically be removed during the aqueous workup of your reaction.[5] Washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution, will deprotonate the sulfonic acid, forming a salt that is soluble in the aqueous phase and can be separated.[5]
Q5: Are there any specific analytical techniques to detect and quantify the hydrolysis of this compound?
A5: Several analytical techniques can be employed. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to detect the presence of the sulfonic acid byproduct. High-Performance Liquid Chromatography (HPLC) is another powerful tool for separating and quantifying the sulfonyl chloride and its hydrolysis product. Gas Chromatography (GC) can also be used, often after derivatization of the sulfonic acid to a more volatile form.
Troubleshooting Guides
Issue 1: Poor or Inconsistent Reaction Conversion
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Moisture in Reaction | Ensure all glassware is oven-dried or flame-dried before use. Use freshly distilled, anhydrous solvents. Handle all reagents under an inert atmosphere (e.g., nitrogen or argon).[4] | Consistent and improved reaction yields. |
| Degraded Starting Material | Check the appearance of the this compound. If clumping or discoloration is observed, consider purifying the reagent or using a fresh bottle. | Use of pure starting material leads to expected reaction outcomes. |
| Inadequate Temperature Control | Optimize the reaction temperature. Some reactions may require cooling to control exotherms, while others may need heating to proceed at a reasonable rate. | Improved reaction kinetics and reduced side product formation. |
Issue 2: Presence of a Highly Polar Impurity in the Product
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis of Starting Material | During the workup, wash the organic extract with a saturated solution of sodium bicarbonate or other mild base to remove the acidic sulfonic acid byproduct.[5] | The polar impurity is removed into the aqueous layer, resulting in a purer product. |
| Co-elution during Chromatography | Modify the solvent system for column chromatography. A more polar eluent may be required to separate the desired product from the sulfonic acid. | Improved separation of the product from polar impurities. |
Experimental Protocols
Protocol 1: Handling and Dispensing of this compound
-
Work in a well-ventilated fume hood.
-
Ensure all glassware is thoroughly dried in an oven at >100 °C for several hours and cooled under a stream of inert gas or in a desiccator.
-
If possible, handle the solid reagent in a glovebox or glove bag under an inert atmosphere.[6][7]
-
If a glovebox is not available, minimize the time the container is open to the atmosphere.
-
Quickly weigh the desired amount of this compound into a dry, tared flask.
-
Immediately reseal the main container, purge with inert gas if possible, and wrap the cap with parafilm for extra security.
-
Add anhydrous solvent to the flask containing the weighed reagent under an inert atmosphere.
Protocol 2: Quenching and Workup of a Reaction Mixture
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of sodium bicarbonate to quench any unreacted this compound and neutralize the resulting sulfonic acid. Caution: This may cause gas evolution (CO2).
-
Transfer the mixture to a separatory funnel.
-
Extract the desired product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate, water, and brine.
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Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
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Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
Visual Guides
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for low reaction yields.
Caption: Best practices for storage and handling.
References
Technical Support Center: 1,2-Benzenedisulfonyl Dichloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-benzenedisulfonyl dichloride. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimental workups.
Frequently Asked Questions (FAQs)
Q1: What is the typical workup procedure for a reaction involving this compound and an amine?
A standard aqueous workup is employed to isolate the sulfonamide product. The general steps are:
-
Quenching: The reaction mixture is typically quenched by slowly adding water or ice to hydrolyze any remaining this compound.
-
Extraction: The product is extracted from the aqueous mixture using an organic solvent such as dichloromethane or ethyl acetate.
-
Washing: The organic layer is washed sequentially with:
-
A dilute acid (e.g., 1M HCl) to remove any unreacted amine.
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the hydrolyzed sulfonyl chloride (1,2-benzenedisulfonic acid).
-
Brine (saturated NaCl solution) to remove residual water.
-
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
Q2: How can I minimize the hydrolysis of this compound during the reaction?
To minimize hydrolysis, it is crucial to perform the reaction under anhydrous conditions. This includes using dry solvents and an inert atmosphere (e.g., nitrogen or argon). The amine reactant and any base used should also be anhydrous.
Q3: What are the common side products when reacting this compound with a primary amine?
When reacting with a primary amine (R-NH₂), several side products can form. If the stoichiometry is not carefully controlled, you may obtain a mixture of the mono-sulfonamide and the di-sulfonamide. Additionally, if the primary amine is a diamine, intramolecular cyclization can occur to form a cyclic sulfonamide.
Q4: How can I purify the final sulfonamide product?
The crude product can be purified using standard techniques such as:
-
Column Chromatography: Silica gel chromatography is commonly used to separate the desired product from impurities. The choice of eluent will depend on the polarity of the product.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective purification method.
Troubleshooting Guides
| Problem | Possible Cause | Solution |
| Low or No Product Yield | Incomplete reaction. | - Increase reaction time or temperature.- Ensure the use of a suitable base (e.g., pyridine, triethylamine) to neutralize the HCl generated.- Check the quality of the this compound. |
| Hydrolysis of the starting material. | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (N₂ or Ar). | |
| Formation of a White Precipitate During Workup | Precipitation of the protonated amine or the sulfonic acid byproduct. | - The acidic wash will remove the amine, and the basic wash will remove the sulfonic acid.- Ensure complete separation of the aqueous and organic layers. |
| Complex Mixture of Products by TLC/NMR | Formation of mono- and di-substituted products. | - Carefully control the stoichiometry of the reactants. For mono-substitution, use a 1:1 ratio of amine to sulfonyl chloride and add the sulfonyl chloride slowly to the amine solution. |
| Intramolecular cyclization with a diamine. | - This may be the desired product. If not, consider protecting one of the amine groups or using a different synthetic strategy. | |
| Product is an Oil and Difficult to Purify | The product may be inherently an oil at room temperature. | - Purify by column chromatography.- Attempt to form a crystalline salt for purification by recrystallization. |
| Difficulty in Removing Unreacted Amine | Insufficient washing with acid. | - Increase the number of washes with dilute HCl.- Ensure the pH of the aqueous layer is acidic after washing. |
| Presence of 1,2-Benzenedisulfonic Acid in the Final Product | Incomplete removal during the basic wash. | - Increase the number of washes with saturated NaHCO₃ solution.- Ensure the pH of the aqueous layer is basic after washing. |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide from this compound and a Primary Amine
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound (1.0 eq)
-
Primary Amine (1.0 - 2.2 eq, depending on desired mono- or di-substitution)
-
Anhydrous Pyridine or Triethylamine (2.0 - 4.4 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the primary amine and pyridine (or triethylamine) in anhydrous DCM.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound in anhydrous DCM dropwise to the stirred amine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: a. Quench the reaction by slowly adding water. b. Transfer the mixture to a separatory funnel and separate the layers. c. Extract the aqueous layer with DCM. d. Combine the organic layers and wash successively with 1M HCl, saturated aqueous NaHCO₃ solution, and brine. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for sulfonamide synthesis.
Caption: Troubleshooting decision tree for common issues.
Technical Support Center: Purification of 1,2-Benzenedisulfonyl Dichloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and removing impurities from 1,2-benzenedisulfonyl dichloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthetically prepared this compound?
A1: The most common impurities can be categorized as follows:
-
Hydrolysis Product: The primary impurity is often 1,2-benzenedisulfonic acid, formed by the hydrolysis of one or both sulfonyl chloride groups upon exposure to moisture.
-
Synthetic Byproducts: Depending on the synthetic route, impurities can include starting materials or byproducts. For instance, if prepared via chlorosulfonation of benzene, related isomers or partially chlorinated products might be present. If synthesized from 2-aminobenzenesulfonic acid via a Sandmeyer-type reaction, residual starting materials or diazonium salt byproducts could be impurities.
-
Residual Solvents: Solvents used in the synthesis or purification process may be retained in the final product.
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: Several analytical methods can be employed to determine the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): This is a common method for quantifying the purity of sulfonyl chlorides and detecting non-volatile impurities. Commercial suppliers often use HPLC to certify purities of >98%.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to identify the main compound and detect organic impurities. The presence of 1,2-benzenedisulfonic acid can be identified by characteristic shifts of the aromatic protons and the absence of the sulfonyl chloride group.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of a purification process and identifying the number of components in a sample.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.
Q3: How can I remove the primary impurity, 1,2-benzenedisulfonic acid?
A3: 1,2-Benzenedisulfonic acid, being an acidic impurity, can be effectively removed by washing an organic solution of the crude this compound with a mild aqueous base, such as a saturated sodium bicarbonate solution. The sulfonic acid will be converted to its salt, which is soluble in the aqueous layer and can be separated.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Problem 1: My this compound is an oil or a waxy solid and fails to crystallize during recrystallization.
-
Possible Cause: The presence of significant impurities can lower the melting point and inhibit crystallization. Residual solvents might also act as an "oiling out" agent.
-
Solution:
-
Initial Purity Check: Before attempting recrystallization, assess the purity of your crude product by TLC or ¹H NMR to gauge the level of impurities.
-
Aqueous Wash: If acidic impurities like 1,2-benzenedisulfonic acid are suspected, dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a saturated sodium bicarbonate solution. This should be followed by a wash with brine to remove excess water. Dry the organic layer thoroughly with an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Solvent Selection: The choice of recrystallization solvent is critical. For aromatic sulfonyl chlorides, common solvents for recrystallization include toluene, hexane/ethyl acetate, or hexane/acetone mixtures. You are looking for a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Induce Crystallization: If the product still oils out, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Adding a seed crystal of pure this compound can also induce crystallization.
-
Problem 2: I am losing a significant amount of product during the aqueous workup.
-
Possible Cause: Although this compound is relatively stable, some hydrolysis can occur during prolonged contact with water, especially if the aqueous layer is basic.
-
Solution:
-
Minimize Contact Time: Perform the aqueous washes as quickly as possible.
-
Use Cold Solutions: Use ice-cold water and aqueous solutions for the workup to reduce the rate of hydrolysis.
-
Avoid Strong Bases: Use a mild base like sodium bicarbonate for washing instead of stronger bases like sodium hydroxide, which can accelerate hydrolysis.
-
Problem 3: My purified this compound still shows the presence of starting materials or synthetic byproducts.
-
Possible Cause: These impurities may have similar solubility properties to the desired product, making them difficult to remove by a single purification technique.
-
Solution:
-
Column Chromatography: If recrystallization is ineffective, column chromatography over silica gel is a powerful technique for separating compounds with different polarities. A solvent system can be developed using TLC to achieve good separation between this compound and the persistent impurities. Common eluents for sulfonyl chlorides include mixtures of hexanes and ethyl acetate.
-
Sequential Purification: A combination of purification methods can be employed. For example, an initial aqueous wash to remove acidic impurities can be followed by column chromatography and then a final recrystallization to obtain a highly pure product.
-
Data Presentation
The following table summarizes typical data for this compound before and after a standard purification procedure involving an aqueous wash and recrystallization.
| Parameter | Crude Product | Purified Product |
| Appearance | Yellowish solid or oil | White crystalline solid |
| Purity (by HPLC) | ~90-95% | >98% |
| Melting Point | Broad range, e.g., 135-142 °C | Sharp range, e.g., 144-146 °C |
| ¹H NMR | May show additional aromatic peaks or broad peaks from acidic protons | Clean spectrum consistent with the structure |
Experimental Protocols
Protocol 1: Purification by Aqueous Wash and Recrystallization
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as dichloromethane or ethyl acetate (approximately 10 mL of solvent per gram of crude product).
-
Aqueous Wash: Transfer the solution to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL). Check the pH of the aqueous layer after the second wash to ensure it is basic.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous sodium chloride solution) (1 x 20 mL) to remove residual water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude, washed product.
-
Recrystallization: Dissolve the product in a minimum amount of a hot recrystallization solvent (e.g., a mixture of hexanes and ethyl acetate, or toluene). Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.
Mandatory Visualization
Below is a diagram illustrating the logical workflow for identifying and removing impurities from this compound.
Caption: Logical workflow for the purification of this compound.
References
Validation & Comparative
A Comparative Guide to Sulfonylating Agents: 1,2-Benzenedisulfonyl Dichloride in Focus
For researchers, scientists, and drug development professionals, the strategic selection of a sulfonylating agent is a critical step in the synthesis of sulfonamides and sulfonate esters, core functionalities in a vast array of pharmaceuticals. This guide provides an objective comparison of 1,2-benzenedisulfonyl dichloride with other commonly employed sulfonylating agents, including tosyl chloride (TsCl), mesyl chloride (MsCl), and nosyl chloride (NsCl). The comparative analysis is supported by experimental data on reactivity, yields, and applications, with a special focus on the unique bifunctional nature of this compound.
Introduction to Sulfonylating Agents
Sulfonylating agents are indispensable reagents in organic synthesis, primarily utilized for the introduction of a sulfonyl group (-SO₂R) onto a substrate. This transformation is crucial for the protection of amines, the activation of alcohols as leaving groups, and the direct synthesis of biologically active sulfonamides. The reactivity of a sulfonyl chloride is principally dictated by the electrophilicity of the sulfur atom, which is, in turn, influenced by the electronic and steric nature of the "R" group.
Comparative Analysis of Sulfonylating Agents
The choice of a sulfonylating agent is contingent upon several factors, including the nucleophilicity of the substrate, desired reaction kinetics, and the stability of the resulting sulfonamide or sulfonate ester. This section provides a comparative overview of this compound and other common sulfonylating agents.
Reactivity and Performance:
The reactivity of sulfonyl chlorides is significantly enhanced by the presence of electron-withdrawing groups on the aromatic ring, which increase the electrophilicity of the sulfur atom. Conversely, electron-donating groups decrease reactivity. Alkanesulfonyl chlorides, such as mesyl chloride, are generally more reactive than arylsulfonyl chlorides due to less steric hindrance.
Table 1: Comparison of Sulfonylating Agents in the Reaction with Aniline
| Sulfonylating Agent | Structure | Molar Mass ( g/mol ) | Typical Reaction Conditions (with Aniline) | Typical Yield (%) |
| This compound | 275.13 | Pyridine, CH₂Cl₂, 0 °C to rt | High (specific data not widely reported) | |
| p-Toluenesulfonyl Chloride (TsCl) | 190.65 | Pyridine, CH₂Cl₂, 0 °C to rt | ~85-100%[1] | |
| Methanesulfonyl Chloride (MsCl) | 114.55 | Pyridine or Et₃N, CH₂Cl₂, 0 °C to rt | High (specific data varies with substrate)[2] | |
| 2-Nitrobenzenesulfonyl Chloride (NsCl) | 221.62 | Pyridine, CH₂Cl₂, 0 °C to rt | High (specific data varies with substrate) |
Yields are highly dependent on the specific reaction conditions and the nature of the amine.
This compound: A Bifunctional Reagent
This compound stands out due to its bifunctional nature, possessing two reactive sulfonyl chloride groups in close proximity on a benzene ring. This unique arrangement allows for the construction of cyclic sulfonamides, known as sultams, which are important scaffolds in medicinal chemistry.
Synthesis of Benzosultams
The reaction of this compound with primary amines can lead to the formation of benzosultams through an intramolecular cyclization. This process offers a direct route to these valuable heterocyclic compounds.
Experimental Protocols
General Procedure for the Synthesis of N-Phenyl-p-toluenesulfonamide
To a solution of aniline (1.0 eq) in anhydrous pyridine, p-toluenesulfonyl chloride (1.05 eq) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for several hours. Upon completion, the mixture is poured into ice-water and the resulting precipitate is filtered, washed with water, and dried to afford the N-phenyl-p-toluenesulfonamide. In many cases, this reaction proceeds to completion with high efficiency.[3]
General Procedure for the Methanesulfonylation of Anilines
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the aniline (1.05 eq) and anhydrous pyridine (1.1 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Slowly add methanesulfonyl chloride (1.0 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC. Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-phenylmethanesulfonamide.[2]
Synthesis of N,N'-Diphenyl-1,2-benzenedisulfonamide
To a stirred solution of 1,2-phenylenediamine (1.0 eq) and triethylamine (2.5 eq) in dichloromethane at 0 °C, a solution of 4-(chloromethyl)benzoyl chloride (2.0 eq) in dichloromethane is added dropwise. The reaction mixture is stirred at room temperature for 5 hours. The organic phase is then washed with water and brine, dried over sodium sulfate, filtered, and concentrated to yield the product.[4]
Intramolecular Cyclization to Form a Benzosultam
A plausible synthetic route to a benzosultam from this compound involves the initial reaction with a primary amine to form a mono-sulfonamide intermediate. Subsequent intramolecular cyclization, often promoted by a base, would lead to the formation of the benzosultam ring. The specific conditions for this cyclization can vary depending on the substrate.
Deprotection of Sulfonamides
The stability of the sulfonamide bond is a key consideration in its use as a protecting group. The ease of deprotection varies significantly among the different sulfonyl groups.
Table 2: Comparison of Deprotection Conditions for N-Phenylsulfonamides
| Sulfonyl Group | Deprotection Conditions | Relative Stability |
| Tosyl (Ts) | Strong acid (e.g., HBr/AcOH), or reducing agents (e.g., Na/NH₃, SmI₂)[5] | Very Stable |
| Mesyl (Ms) | Often requires strong reducing agents (e.g., LiAlH₄) | Very Stable |
| Nosyl (Ns) | Mildly basic conditions with a thiol nucleophile (e.g., thiophenol, K₂CO₃)[6][7] | Labile |
| 1,2-Benzenedisulfonyl | Data not widely available, likely requires harsh conditions similar to other arylsulfonamides | Expected to be Stable |
The high stability of tosyl and mesyl groups makes them suitable for robust protection, while the lability of the nosyl group allows for deprotection under mild conditions, which is advantageous when sensitive functional groups are present in the molecule.
Visualizing Reaction Workflows
Experimental Workflow for Sulfonamide Synthesis
Caption: General experimental workflow for sulfonamide synthesis.
Logical Relationship of Sulfonylating Agent Reactivity
Caption: Factors influencing the reactivity of sulfonylating agents.
Conclusion
The selection of an appropriate sulfonylating agent is a nuanced decision that requires careful consideration of the specific synthetic context. This compound offers a unique bifunctional platform for the synthesis of cyclic sulfonamides (sultams), a valuable class of heterocyclic compounds. While its reactivity is expected to be high due to the two electron-withdrawing sulfonyl chloride groups, it is important to weigh this against the potential for di-substitution and the potentially harsh conditions required for subsequent deprotection if used as a protecting group. For general amine protection, tosyl and mesyl chlorides provide robust and stable sulfonamides, whereas nosyl chloride is the preferred choice when mild deprotection is paramount. This guide serves as a foundational resource to aid researchers in making informed decisions for the successful implementation of sulfonylating agents in their synthetic endeavors.
References
A Comparative Guide to Analytical Methods for Monitoring 1,2-Benzenedisulfonyl Dichloride Reactions
For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is paramount to ensuring product quality, optimizing yield, and maintaining safety. Reactions involving highly reactive species like 1,2-benzenedisulfonyl dichloride require robust analytical methods to track the consumption of reactants, the formation of products, and the emergence of potential impurities in real-time or at discrete intervals. This guide provides an objective comparison of common analytical techniques for this purpose, supported by established experimental protocols.
Comparison of Key Analytical Methods
The choice of an analytical technique is dictated by the specific requirements of the analysis, such as the need for quantitative precision, structural information, or real-time feedback.[1] The primary methods for monitoring sulfonyl chloride reactions include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and in-situ Fourier-Transform Infrared (FT-IR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for quantitative analysis.[2] It excels at separating non-volatile and thermally sensitive compounds, making it highly suitable for the direct analysis of sulfonyl chlorides and their derivatives without the need for derivatization.[1][3]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile compounds.[1] While direct analysis of sulfonyl chlorides can be challenging due to their reactivity and potential for thermal degradation, GC-MS is invaluable for detecting volatile byproducts or for analyzing more stable derivatives.[4][5] In many cases, a derivatization step is employed to enhance the thermal stability and chromatographic behavior of the analytes.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed structural information, making it an indispensable tool for confirming the identity of reactants, intermediates, and final products.[1] ¹H NMR can be used to monitor reaction kinetics by tracking the disappearance of reactant signals and the appearance of product signals over time.[6]
In-Situ (FT-IR) Spectroscopy , often referred to by the trade name ReactIR, provides real-time monitoring of a reaction without the need for sampling.[1][7] By tracking the vibrational frequencies of functional groups, this method offers immediate insights into the reaction's progress, identifying the consumption of reactants and the formation of intermediates and products as they occur.[7]
Data Presentation: Performance Comparison
The following table summarizes the key performance characteristics of each analytical method for monitoring this compound reactions.
| Parameter | HPLC | GC-MS | NMR Spectroscopy | In-Situ FT-IR |
| Principle | Chromatographic separation based on polarity | Chromatographic separation based on boiling point, followed by mass-based detection | Nuclear spin transitions in a magnetic field | Infrared absorption by molecular vibrations |
| Sample Preparation | Dilution in a suitable mobile phase | Dilution; Derivatization may be required[4][8] | Dilution in a deuterated solvent | None (probe inserted directly into reactor) |
| Analysis Time | 5-30 minutes per sample | 10-40 minutes per sample | 2-15 minutes per sample | Continuous, real-time data acquisition |
| Quantitative Capability | Excellent | Very Good (with internal standards) | Good (with internal standards) | Good (for relative concentrations) |
| Real-time Monitoring | No (requires sampling) | No (requires sampling) | Pseudo real-time (requires rapid sampling) | Yes[7] |
| Key Considerations | Method development required; suitable for non-volatile compounds.[3] | Potential for thermal degradation of analyte; may require derivatization.[4][5] | Provides detailed structural information; lower sensitivity than other methods. | Requires dedicated probe; provides kinetic data without reaction quenching.[7] |
Experimental Workflow & Protocols
A generalized workflow for monitoring a this compound reaction involves careful sampling, sample preparation tailored to the chosen analytical method, and subsequent data analysis.
Caption: Workflow for monitoring this compound reactions.
Detailed Methodologies
The following protocols are robust starting points and may require optimization based on specific reaction conditions and available instrumentation.
High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from methodologies used for analyzing aryl sulfonyl chlorides and related compounds.[2]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (MeCN) and water, both containing 0.1% formic or phosphoric acid.[3]
-
Example Gradient: Start with 30% MeCN, ramp to 90% MeCN over 15 minutes, hold for 3 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at a wavelength where the reactant and product have significant absorbance (e.g., 230 nm).
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting it in a known volume (e.g., 10 mL) of a suitable solvent, such as acetonitrile, which may contain a quenching agent if necessary.
-
Add an internal standard if precise quantification is required.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject the prepared sample. Identify peaks based on the retention times of pre-run standards for the starting material and expected product. Quantify using a calibration curve or relative peak areas.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on general methods for analyzing sulfonyl chlorides, which often involves derivatization to improve stability.[4][9]
-
Derivatization (Conversion to Sulfonamide):
-
Withdraw an aliquot (e.g., 100 µL) of the reaction mixture.
-
Quench it in a vial containing a solution of a secondary amine (e.g., 1 mL of 1M diethylamine in acetonitrile or THF) to convert the sulfonyl chloride to a more stable sulfonamide.[4][9]
-
Add an internal standard.
-
The sample is now ready for GC-MS analysis.
-
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., RTX-5MS, 30 m x 0.25 mm x 0.25 µm).[9]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 280 °C.[9]
-
Oven Program:
-
MS Method:
-
Analysis: Inject the derivatized sample. Identify compounds based on their retention times and mass fragmentation patterns compared to standards or library data.
In-Situ Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol is based on the principles of real-time reaction monitoring for similar reactive intermediates.[7]
-
Instrumentation: FT-IR spectrometer equipped with a DiComp or Diamond ATR immersion probe.
-
Setup:
-
Before starting the reaction, insert the ATR probe directly into the reaction vessel, ensuring it is fully submerged in the reaction medium.
-
Collect a background spectrum of the solvent and starting materials at the initial reaction temperature.
-
-
Data Acquisition:
-
Initiate the reaction (e.g., by adding a reagent).
-
Begin continuous spectral acquisition (e.g., one spectrum every 1-2 minutes) throughout the duration of the reaction.
-
-
Analysis:
-
Monitor the reaction by observing changes in the IR spectrum over time.
-
Track the disappearance of characteristic peaks for the starting material and the appearance of peaks for the sulfonyl chloride product and any intermediates.
-
Create kinetic profiles by plotting the absorbance of specific, unique peaks against time to understand reaction rates and endpoints.[7]
-
References
- 1. benchchem.com [benchchem.com]
- 2. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide) Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mt.com [mt.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. rsc.org [rsc.org]
A Comparative Guide to 1,2-Benzenedisulfonyl Dichloride and Benzenesulfonyl Chloride in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, sulfonyl chlorides are indispensable reagents for the construction of sulfonamides, a motif prevalent in a vast array of pharmaceuticals and functional materials. This guide provides an objective comparison between the bifunctional reagent, 1,2-benzenedisulfonyl dichloride, and its monofunctional counterpart, benzenesulfonyl chloride. We will delve into their respective performance in synthesis, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific applications.
At a Glance: Key Differences and Applications
| Feature | This compound | Benzenesulfonyl Chloride |
| Functionality | Bifunctional | Monofunctional |
| Primary Application | Synthesis of cyclic sulfonamides, heterocyclic compounds, and polymers. | Synthesis of monosulfonamides and sulfonate esters. |
| Reactivity | The two adjacent sulfonyl chloride groups enhance the electrophilicity of the sulfur atoms, potentially leading to higher reactivity. | A standard and widely used reagent with well-established reactivity. |
| Synthetic Outcome | Forms two sulfonamide bonds, enabling the creation of bridged or macrocyclic structures. | Forms a single sulfonamide bond. |
Performance in Sulfonamide Synthesis: A Comparative Overview
While direct, side-by-side comparative studies are limited, we can extrapolate performance based on established protocols for sulfonamide synthesis. The primary distinction lies in the stoichiometry and the nature of the product. Benzenesulfonyl chloride is the reagent of choice for the straightforward synthesis of simple sulfonamides. In contrast, this compound excels in applications requiring the formation of two sulfonamide linkages in close proximity, such as in the synthesis of cyclic compounds from diamines.
Logical Comparison Framework
To provide a meaningful comparison, we will consider the reaction of a generic primary amine (R-NH₂) with each reagent. With benzenesulfonyl chloride, one equivalent of the amine reacts to form a monosulfonamide. For a parallel comparison with this compound, two equivalents of the amine are required to react with both sulfonyl chloride groups, yielding a benzene-1,2-disulfonamide.
Experimental Data and Protocols
The following tables summarize typical reaction conditions and expected yields for the synthesis of sulfonamides using both reagents.
Table 1: Synthesis of N-alkylbenzenesulfonamide with Benzenesulfonyl Chloride
| Amine | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Aniline | Pyridine | Dichloromethane | 0 to RT | 2-16 | ~97 | [1] |
| Aniline | Triethylamine | THF | 0 to RT | 6 | 86 | [1] |
| Dibutylamine | NaOH (1.0 M) | Water | RT | Not specified | 94 | [2] |
| 1-Octylamine | NaOH (1.0 M) | Water | RT | Not specified | 98 | [2] |
Table 2: Synthesis of N,N'-dialkyl-1,2-benzenedisulfonamide with this compound (Projected)
No direct experimental data for the reaction of this compound with simple, non-chelating primary amines to form non-cyclic disulfonamides was readily available in the literature. The following is a projected protocol based on the synthesis of related disulfonamides and the general reactivity of sulfonyl chlorides.
| Amine | Base | Solvent | Temperature (°C) | Reaction Time (h) | Projected Yield (%) |
| Primary Alkylamine (2 eq.) | Pyridine or Triethylamine (2.2 eq.) | Dichloromethane or THF | 0 to RT | 12-24 | > 80 |
| Primary Arylamine (2 eq.) | Pyridine (2.2 eq.) | Dichloromethane | 0 to RT | 12-24 | > 75 |
Detailed Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Monosulfonamide using Benzenesulfonyl Chloride
This protocol is a standard procedure for the synthesis of N-substituted benzenesulfonamides.
Materials:
-
Primary or secondary amine (1.0 eq)
-
Benzenesulfonyl chloride (1.05 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 eq) and the base (1.5 eq) in the anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzenesulfonyl chloride (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for the Synthesis of a 1,2-Disulfonamide using this compound
This protocol is designed for the reaction of this compound with two equivalents of a primary amine to form a non-cyclic disulfonamide.
Materials:
-
Primary amine (2.0 eq)
-
This compound (1.0 eq)
-
Pyridine or Triethylamine (2.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the primary amine (2.0 eq) and the base (2.2 eq) in the anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of the anhydrous solvent.
-
Add the solution of this compound dropwise to the stirred amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Follow the workup and purification steps as described in Protocol 1.
Visualizing the Synthetic Pathways
The following diagrams illustrate the fundamental difference in the synthetic utility of the two reagents.
Caption: Reaction pathways for sulfonamide synthesis.
The logical flow for selecting the appropriate reagent based on the desired final product is outlined below.
Caption: Reagent selection guide for sulfonamide synthesis.
Conclusion
The choice between this compound and benzenesulfonyl chloride is fundamentally dictated by the synthetic target. For the preparation of simple, monofunctionalized sulfonamides, benzenesulfonyl chloride remains the reagent of choice due to its commercial availability, well-understood reactivity, and typically high yields.
This compound, with its two reactive centers in close proximity, is a specialized reagent. Its utility shines in the synthesis of more complex architectures, including cyclic sulfonamides, macrocycles, and polymers where the ortho-relationship of the sulfonyl groups is a key design element. The enhanced electrophilicity of its sulfur atoms may offer advantages in certain transformations, though this requires further direct comparative investigation. Researchers should consider the stoichiometry and the desired final structure when selecting between these two valuable synthetic tools.
References
A Comparative Spectroscopic Guide to 1,2-Benzenedisulfonyl Dichloride and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of 1,2-benzenedisulfonyl dichloride and its derivatives. The information is intended to aid in the identification, characterization, and utilization of these compounds in synthetic chemistry and drug discovery. The data presented is a compilation from various sources and is supplemented with detailed experimental protocols for key synthetic procedures.
Introduction to this compound Derivatives
This compound is a key intermediate for the synthesis of a variety of sulfur-containing heterocyclic compounds and sulfonamide derivatives. The two adjacent sulfonyl chloride groups on the benzene ring offer a versatile platform for constructing complex molecular architectures with potential applications in medicinal chemistry and materials science. Understanding the spectroscopic signatures of the parent compound and its substituted derivatives is crucial for reaction monitoring, structural elucidation, and quality control.
This guide will compare the spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) of this compound with its mono-substituted analogues, providing a framework for predicting and interpreting the spectra of novel derivatives.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives, as well as the related compound, benzenesulfonyl chloride, for comparative purposes.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ in ppm)
| Compound | Ar-H | Other Protons |
| Benzenesulfonyl Chloride | 7.60-8.10 (m, 5H) | - |
| 2,5-Dichlorobenzenesulfonyl Chloride | 7.59 (d), 7.63 (dd), 8.13 (d) | - |
| This compound | Data not available in searched literature | - |
| 4-Nitrobenzenesulfonyl Chloride | 8.17 (d, 2H), 8.42 (d, 2H) | - |
| 4-Methoxybenzenesulfonyl Chloride | 6.98 (d, 2H), 7.85 (d, 2H) | 3.88 (s, 3H, OCH₃) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ in ppm)
| Compound | Ar-C (ipso) | Ar-C (ortho) | Ar-C (meta) | Ar-C (para) | Other Carbons |
| Benzenesulfonyl Chloride | 143.2 | 127.5 | 129.8 | 134.7 | - |
| This compound (Predicted) | 143.5 (C1, C2) | 133.0 (C3, C6) | 131.5 (C4, C5) | - | - |
| 4-Nitrobenzenesulfonyl Chloride | 148.5 | 128.8 | 124.7 | 151.2 | - |
| 4-Methoxybenzenesulfonyl Chloride | 135.0 | 114.8 | 130.0 | 164.8 | 55.8 (OCH₃) |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | ν(S=O) asymmetric | ν(S=O) symmetric | Other Key Absorptions |
| Benzenesulfonyl Chloride | ~1375 | ~1185 | 3070 (Ar-H), 750 (C-Cl) |
| This compound | Data not available in searched literature | Data not available in searched literature | - |
| 4-Nitrobenzenesulfonyl Chloride | ~1390 | ~1190 | 1530, 1350 (NO₂) |
| 4-Methoxybenzenesulfonyl Chloride | ~1370 | ~1170 | 2840 (C-H of OCH₃), 1260 (C-O) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| Benzenesulfonyl Chloride | 176 | 141 [M-Cl]⁺, 111, 77 [C₆H₅]⁺ |
| This compound | Data not available in searched literature | - |
| 4-Nitrobenzenesulfonyl Chloride | 221 | 186 [M-Cl]⁺, 122, 76 |
| 4-Methoxybenzenesulfonyl Chloride | 206 | 171 [M-Cl]⁺, 107 |
Experimental Protocols
Detailed experimental procedures for the synthesis of benzenesulfonyl chloride derivatives are provided below. While a specific protocol for this compound was not found in the searched literature, the general methods for chlorosulfonation of aromatic compounds can be adapted.
Synthesis of 4-Nitrobenzenesulfonyl Chloride
A common method for the synthesis of 4-nitrobenzenesulfonyl chloride involves the chlorosulfonation of nitrobenzene.
Procedure:
-
In a fume hood, cautiously add chlorosulfonic acid to a round-bottom flask equipped with a dropping funnel and a gas outlet tube.
-
Cool the flask in an ice bath and slowly add nitrobenzene dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently on a water bath until the evolution of hydrogen chloride gas ceases.
-
Carefully pour the reaction mixture onto crushed ice.
-
The solid 4-nitrobenzenesulfonyl chloride that precipitates is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like carbon tetrachloride or chloroform can be performed for further purification.
Synthesis of 4-Methoxybenzenesulfonyl Chloride
4-Methoxybenzenesulfonyl chloride can be prepared by the chlorosulfonation of anisole.
Procedure:
-
In a well-ventilated fume hood, place chlorosulfonic acid in a three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube.
-
Cool the flask in an ice-salt bath and add anisole dropwise with vigorous stirring at a rate that maintains the internal temperature below 5 °C.
-
After the addition is complete, continue stirring for a short period at low temperature.
-
Carefully pour the reaction mixture onto a large excess of crushed ice with stirring.
-
The solid product is collected by filtration, washed thoroughly with cold water, and dried in a desiccator. The crude product can be recrystallized from a solvent such as hexane or petroleum ether.
Visualizing Synthetic Pathways
The following diagrams illustrate the general synthetic pathways for the preparation of substituted benzenesulfonyl chlorides.
Caption: General synthetic routes for 4-nitro and 4-methoxybenzenesulfonyl chloride.
Experimental Workflow for Spectroscopic Analysis
The general workflow for the characterization of synthesized sulfonyl chloride derivatives is depicted below.
Caption: Workflow for the spectroscopic characterization of sulfonyl chlorides.
Validating Sulfonamide Synthesis: A Comparative Guide to 1,2-Benzenedisulfonyl Dichloride
For researchers, scientists, and professionals in drug development, the synthesis of sulfonamide scaffolds is a cornerstone of medicinal chemistry. This guide provides a comparative analysis of sulfonamide synthesis utilizing 1,2-benzenedisulfonyl dichloride, a reagent suited for creating unique cyclic disulfonamides, against the conventional synthesis using monofunctional sulfonyl chlorides.
The reaction of this compound with primary amines offers a direct route to N-substituted benzo[d][1][2][3]dithiazole 1,1,3,3-tetraoxides, a class of bicyclic sulfonamides. This method provides structural rigidity and specific stereochemical properties not achievable with standard linear sulfonamides. This guide presents a validation framework, comparing this cyclization approach with the traditional synthesis of linear sulfonamides from reagents like benzenesulfonyl chloride.
Performance Comparison: Cyclization vs. Linear Synthesis
The selection of a synthetic route for sulfonamides depends on the desired final structure, scalability, and reaction efficiency. The use of this compound is specifically advantageous for producing constrained, cyclic analogues. Below is a comparative summary of the two methods.
| Parameter | Method A: Cyclic Disulfonamide Synthesis | Method B: Linear Sulfonamide Synthesis |
| Starting Sulfonyl Chloride | This compound | Benzenesulfonyl Chloride |
| Amine Reactant | Primary Amine (e.g., Aniline) | Primary or Secondary Amine (e.g., Aniline) |
| Product Type | N-Aryl-benzo[d][1][2][3]dithiazole 1,1,3,3-tetraoxide | N-Arylbenzenesulfonamide |
| Typical Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Dichloromethane (DCM), Pyridine |
| Base | Pyridine or Triethylamine (2.2 eq) | Pyridine or Triethylamine (1.5 eq) |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 12 - 24 hours | 6 - 18 hours |
| Reported Yield Range | Moderate to Good (Estimated 60-85%) | Good to Excellent (70-98%)[4] |
| Key Advantage | Access to rigid, bicyclic structures | Broad substrate scope, well-established |
| Key Disadvantage | Limited to primary amines for cyclization | Produces flexible, linear structures |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and validation. The following protocols outline the synthesis of a cyclic disulfonamide using this compound and a standard linear sulfonamide.
Protocol 1: Synthesis of 2-Phenyl-2,3-dihydrobenzo[d][1][2][3]dithiazole 1,1,3,3-tetraoxide
This protocol describes the cyclization reaction between this compound and a primary amine to form a bicyclic sulfonamide.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.0 eq)
-
Anhydrous Pyridine (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Amine Solution Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve aniline (1.0 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add anhydrous pyridine (2.2 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 20-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure cyclic disulfonamide.
Protocol 2: Synthesis of N-Phenylbenzenesulfonamide (Alternative Method)
This protocol outlines the conventional synthesis of a linear sulfonamide from benzenesulfonyl chloride and a primary amine.[5]
Materials:
-
Benzenesulfonyl chloride (1.0 eq)
-
Aniline (1.1 eq)
-
Anhydrous Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Amine Solution Preparation: Dissolve aniline (1.1 eq) and pyridine (1.5 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Add benzenesulfonyl chloride (1.0 eq) dropwise to the cooled amine solution.
-
Reaction: Stir the reaction mixture at room temperature for 6-18 hours, monitoring completion by TLC.
-
Workup: Dilute the mixture with DCM and wash sequentially with water, 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude residue by recrystallization or flash column chromatography on silica gel to obtain the pure N-phenylbenzenesulfonamide.
Visualizing the Process and Logic
To better understand the workflows and the relationship between the synthetic methods, the following diagrams are provided.
Caption: General experimental workflow for sulfonamide synthesis.
Caption: Reaction pathways for cyclic and linear sulfonamides.
Caption: Decision logic for selecting a synthesis method.
References
comparative reactivity study of ortho vs meta vs para benzenedisulfonyl dichloride
For Researchers, Scientists, and Drug Development Professionals
Theoretical Framework: Factors Influencing Reactivity
The reactivity of benzenedisulfonyl dichlorides in nucleophilic substitution reactions is primarily governed by the electrophilicity of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This electrophilicity is modulated by both electronic and steric effects imparted by the substituents on the benzene ring.
Electronic Effects: The sulfonyl chloride group is a strong electron-withdrawing group (EWG). The presence of a second sulfonyl chloride group on the benzene ring further withdraws electron density from the aromatic system, increasing the electrophilicity of the sulfur atoms and making them more susceptible to nucleophilic attack. The position of the second -SO₂Cl group influences the overall electronic character of the molecule. Generally, electron-withdrawing groups enhance the rate of nucleophilic substitution on a sulfonyl chloride.
Steric Effects: The spatial arrangement of the sulfonyl chloride groups and their proximity to the reaction center can significantly impact the approach of a nucleophile. Steric hindrance is most pronounced in the ortho isomer, where the two bulky sulfonyl chloride groups are adjacent to each other. This can impede the access of nucleophiles, potentially slowing down the reaction rate, especially with larger nucleophiles.
Comparative Reactivity Analysis
Based on these principles, a qualitative assessment of the reactivity of the three isomers can be made.
| Isomer | Structure | Predicted Relative Reactivity | Rationale |
| p-Benzenedisulfonyl Dichloride | Highest | The two electron-withdrawing -SO₂Cl groups are positioned para to each other, maximizing their electron-withdrawing effect through the aromatic ring and activating both sulfonyl chloride groups towards nucleophilic attack. Steric hindrance is minimal, allowing for facile approach of nucleophiles to both reaction centers. | |
| m-Benzenedisulfonyl Dichloride | Intermediate | The electron-withdrawing effects of the two -SO₂Cl groups are still significant, leading to activated sulfonyl chloride moieties. The meta-positioning results in less steric hindrance compared to the ortho isomer, allowing for relatively easy access by nucleophiles. | |
| o-Benzenedisulfonyl Dichloride | Lowest | Significant steric hindrance is expected due to the proximity of the two bulky sulfonyl chloride groups. This "ortho effect" can physically block the approach of nucleophiles, leading to a slower reaction rate, particularly with sterically demanding nucleophiles.[1] While some studies on ortho-alkyl substituted benzenesulfonyl chlorides have shown unexpected rate acceleration in specific reactions, the general expectation for two bulky ortho-substituents is a decrease in reactivity due to steric hindrance.[2] |
Experimental Protocols
The following are general experimental protocols for common reactions involving sulfonyl chlorides. These can be adapted for use with ortho-, meta-, and para-benzenedisulfonyl dichloride.
Protocol 1: Synthesis of Bis-sulfonamides
This protocol describes the reaction of a benzenedisulfonyl dichloride isomer with a primary or secondary amine to form a bis-sulfonamide.
Materials:
-
Benzenedisulfonyl dichloride isomer (1.0 eq)
-
Primary or secondary amine (2.2 - 2.5 eq)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
Tertiary amine base (e.g., triethylamine (TEA), pyridine) (2.2 - 3.0 eq)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the benzenedisulfonyl dichloride isomer in the anhydrous solvent.
-
Add the tertiary amine base to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the primary or secondary amine to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and extract with the organic solvent.
-
Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Hydrolysis to Benzenedisulfonic Acid
This protocol outlines the hydrolysis of a benzenedisulfonyl dichloride isomer to the corresponding disulfonic acid.
Materials:
-
Benzenedisulfonyl dichloride isomer
-
Water or aqueous base (e.g., sodium hydroxide solution)
-
Organic solvent for extraction (if necessary)
Procedure:
-
Add the benzenedisulfonyl dichloride isomer to water or an aqueous base solution. The reaction is often exothermic and should be performed with caution.
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete. The disappearance of the water-insoluble sulfonyl chloride and the formation of a homogeneous solution (if a base is used to form the salt) indicates the completion of the reaction.
-
If the disulfonic acid precipitates, it can be isolated by filtration.
-
Alternatively, the aqueous solution can be acidified (if a basic solution was used) to precipitate the sulfonic acid, or the water can be removed under reduced pressure to obtain the sulfonic acid or its salt.
Visualizations
The following diagrams illustrate the structures of the benzenedisulfonyl dichloride isomers and a general reaction pathway for nucleophilic substitution.
Caption: Isomers of benzenedisulfonyl dichloride.
References
A Comparative Guide to Assessing the Purity of Synthesized 1,2-Benzenedisulfonyl Dichloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for assessing the purity of synthesized 1,2-benzenedisulfonyl dichloride. Ensuring the purity of this versatile reagent is critical for the reproducibility of synthetic procedures and the quality of downstream products in pharmaceutical and materials science research. This document outlines common synthetic routes, potential impurities, and detailed experimental protocols for various analytical techniques, supported by comparative data.
Comparison of Synthetic Routes and Potential Impurities
The purity of this compound is intrinsically linked to its synthetic origin. Two common laboratory-scale synthetic pathways are the diazotization of 2-aminobenzenesulfonic acid followed by sulfochlorination, and the direct chlorosulfonation of a suitable benzene derivative. Each route presents a unique profile of potential impurities.
Route 1: Diazotization of 2-Aminobenzenesulfonic Acid
This method involves the conversion of the amino group of 2-aminobenzenesulfonic acid to a diazonium salt, which is subsequently displaced by sulfonyl chloride groups.
Route 2: Chlorination of Sodium 1,2-Benzenedisulfonate
This approach involves the reaction of the corresponding sulfonic acid salt with a chlorinating agent. A general procedure for the synthesis of benzenesulfonyl chlorides from their sodium salts involves heating with phosphorus pentachloride or thionyl chloride.[1][2]
A significant potential impurity in this route is the monosulfonyl chloride derivative, where only one of the sulfonate groups is converted. Incomplete reaction can also leave residual sodium 1,2-benzenedisulfonate in the final product.
Analytical Techniques for Purity Assessment
A multi-pronged analytical approach is recommended for the comprehensive purity assessment of this compound. The primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and melting point analysis.
| Analytical Technique | Principle | Information Provided | Potential Impurities Detected |
| ¹H and ¹³C NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information and quantitative analysis of the main component and impurities. | Residual starting materials, monosulfonyl chloride, hydrolysis products (sulfonic acids). |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection. | Identifies and quantifies volatile impurities. Provides structural information based on fragmentation patterns. | Residual solvents, volatile byproducts from the synthesis. |
| Melting Point Analysis | Determines the temperature range over which a solid substance melts. | A sharp melting point range indicates high purity. A broad or depressed melting point suggests the presence of impurities. | General indicator of purity; presence of any solid impurities. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 10-20 mg of the synthesized this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse.
-
Spectral Width: 0-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
Data Analysis:
-
Process the raw data (FID) using Fourier transformation.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the product and any proton-containing impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a 1 mg/mL solution of the synthesized this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
GC-MS Analysis Conditions: [3]
-
Column: RTX-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.1 mL/min.[4]
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless.[4]
-
Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 300 °C at a rate of 15 °C/min, and held at 300 °C for 5.33 minutes.[4]
-
Mass Spectrometer:
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Analyze the mass spectrum for characteristic fragment ions.
-
Identify and quantify any impurity peaks by comparing their mass spectra to a library database (e.g., NIST).
Melting Point Analysis
-
Place a small amount of the dried, crystalline this compound into a capillary tube.
-
Use a calibrated melting point apparatus to determine the temperature range from the first appearance of liquid to the complete melting of the solid.
-
Compare the observed melting point range to the literature value for pure this compound. A narrow range close to the literature value is indicative of high purity.
Visualization of Workflows
References
kinetic studies of reactions involving 1,2-benzenedisulfonyl dichloride
Lack of Specific Kinetic Data for 1,2-Benzenedisulfonyl Dichloride
Extensive searches for have yielded limited specific quantitative data. The available scientific literature primarily focuses on its synthesis and general reactivity, rather than detailed kinetic analyses. This guide, therefore, addresses the reactivity of this compound in a qualitative manner and provides a comparative overview of the kinetic studies of a closely related and well-documented compound, benzenesulfonyl chloride. This comparison can offer valuable insights into the potential reactivity of this compound, with the caveat that the data is not directly transferable.
Overview of this compound Reactivity
This compound is a bifunctional molecule containing two reactive sulfonyl chloride groups in close proximity on a benzene ring. This unique arrangement allows for the synthesis of various heterocyclic compounds and polymers. Its primary application is as a building block in organic synthesis, where the two sulfonyl chloride groups can react with a range of nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively[1]. The synthesis of this compound is typically achieved through the chlorination of 1,2-benzenedisulfonic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions[1].
Comparative Kinetic Studies: Benzenesulfonyl Chloride as a Model
Due to the absence of specific kinetic data for this compound, this section presents a summary of kinetic studies on benzenesulfonyl chloride. These studies provide a framework for understanding the factors that influence the reactivity of aromatic sulfonyl chlorides.
Hydrolysis of Benzenesulfonyl Chloride
The hydrolysis of benzenesulfonyl chloride has been investigated in various solvents. The reaction generally follows first-order kinetics. The rate of hydrolysis is influenced by the polarity, polarizability, and electrophilicity of the solvent[2]. Studies on the hydrolysis of substituted benzenesulfonyl chlorides in water have shown that the reaction proceeds via an SN2 mechanism for both neutral and alkaline conditions[3]. In the neutral (solvolysis) reaction, bond-making and bond-breaking in the transition state are comparable, while in alkaline hydrolysis, bond-formation is predominant[3].
Table 1: Summary of Kinetic Data for the Hydrolysis of Benzenesulfonyl Chloride
| Reaction Condition | Solvent | Rate Constant (k) | Activation Parameters | Reference |
| Neutral Hydrolysis | Water | Not specified in abstract | Not specified in abstract | [3] |
| Alkaline Hydrolysis | Water | Follows Hammett equation (ρ = +1.564) | Not specified in abstract | [3] |
| Solvolysis | 10 different organic solvents | First-order rate constants measured | Activation parameters determined | [2] |
Experimental Protocol: General Method for Studying Hydrolysis Kinetics
A common method for studying the hydrolysis kinetics of sulfonyl chlorides is by conductance measurements[2].
-
Preparation of Solutions: A solution of the sulfonyl chloride in the desired solvent is prepared at a known concentration.
-
Temperature Control: The reaction vessel is placed in a thermostatically controlled bath to maintain a constant temperature.
-
Conductance Measurement: The reaction is initiated, and the change in conductance of the solution is measured over time. The increase in conductance is proportional to the formation of hydrochloric acid, a product of the hydrolysis.
-
Data Analysis: The first-order rate constant (k) is determined by plotting the natural logarithm of the change in conductance against time.
Reactions with Other Nucleophiles
While specific kinetic data for the reaction of this compound with amines and alcohols are not available in the searched literature, the general reactivity pattern of benzenesulfonyl chloride can be considered as a reference. The reactions of sulfonyl chlorides with nucleophiles like amines and alcohols are fundamental in organic synthesis for the formation of sulfonamides and sulfonate esters, respectively.
Reaction with Amines
The reaction of benzenesulfonyl chloride with primary and secondary amines is a well-established method for the synthesis of sulfonamides.
Reaction with Alcohols
The alcoholysis of substituted benzoyl chlorides, a related class of compounds, has been studied, and the reaction is generally second-order (first-order with respect to the acid chloride and first-order with respect to the alcohol)[4]. It is plausible that the reaction of sulfonyl chlorides with alcohols follows a similar mechanistic pathway.
Conclusion
While this guide could not provide specific quantitative kinetic data for reactions involving this compound due to a lack of available literature, it has offered a comparative perspective by summarizing the well-studied kinetics of benzenesulfonyl chloride. The bifunctional nature of this compound suggests a rich and complex reactivity that warrants further investigation. Researchers in drug development and organic synthesis can use the information on benzenesulfonyl chloride as a starting point for designing experiments and predicting the reactivity of its 1,2-disubstituted analogue, keeping in mind that the presence of the second sulfonyl chloride group will likely influence the electronic and steric environment of the reaction center. Future kinetic studies on this compound are necessary to fully elucidate its reaction mechanisms and expand its application in synthetic chemistry.
References
- 1. This compound | 6461-76-3 | Benchchem [benchchem.com]
- 2. Solvent Effects on Kinetics of the Hydrolysis of Benzenesulfonyi Chloride – Oriental Journal of Chemistry [orientjchem.org]
- 3. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. scholarworks.uni.edu [scholarworks.uni.edu]
Mechanistic Insights into 1,2-Benzenedisulfonyl Dichloride Reactions: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the reactivity and mechanistic nuances of key reagents is paramount. This guide provides a comparative analysis of 1,2-benzenedisulfonyl dichloride, a versatile bifunctional reagent, offering insights into its reaction mechanisms, performance against alternative reagents, and detailed experimental protocols.
This compound stands out due to the presence of two adjacent sulfonyl chloride groups on a benzene ring. This unique arrangement significantly influences its electrophilicity and reactivity, making it a valuable tool in the synthesis of a variety of compounds, including heterocycles and sulfonamides.
Comparative Reactivity and Mechanistic Overview
The reactivity of sulfonyl chlorides is primarily dictated by the electrophilicity of the sulfur atom. In this compound, the two adjacent electron-withdrawing sulfonyl chloride groups enhance this electrophilicity, making it more susceptible to nucleophilic attack compared to its monosulfonylated counterpart, benzenesulfonyl chloride.
Kinetic studies on benzenesulfonyl chlorides indicate that their reactions with nucleophiles, such as amines and alkoxides, generally proceed through a bimolecular nucleophilic substitution (SN2) mechanism. The reaction rate is influenced by the electronic nature of the substituents on the benzene ring. Electron-withdrawing groups typically increase the reaction rate, while electron-donating groups decrease it. While specific kinetic data for this compound is not extensively tabulated in comparative formats, the strong electron-withdrawing nature of the two sulfonyl chloride groups suggests a high reactivity.
The general mechanism for the reaction with a primary amine is illustrated below. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom, leading to a tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton, typically facilitated by a base, results in the formation of the stable sulfonamide.
Caption: General mechanism for the formation of a monosulfonamide from this compound.
Performance Comparison with Alternative Sulfonylating Agents
While this compound is a potent reagent, other sulfonyl chlorides are also widely used in organic synthesis. The choice of reagent often depends on the desired product, reaction conditions, and substrate scope.
| Reagent | Key Features | Typical Applications |
| This compound | High reactivity due to two adjacent electron-withdrawing groups. Bifunctional, allowing for the synthesis of cyclic compounds. | Synthesis of benzo-fused heterocycles, disulfonamides. |
| Benzenesulfonyl Chloride | Monofunctional, standard reagent for sulfonamide and sulfonate ester formation. | General sulfonylation reactions. |
| p-Toluenesulfonyl Chloride (TsCl) | Solid, easy to handle. The tosyl group is a good leaving group. | Protection of alcohols and amines, synthesis of tosylates. |
| Methanesulfonyl Chloride (MsCl) | Highly reactive, smaller steric profile. | Mesylation of alcohols, often used for subsequent elimination or substitution reactions. |
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. Below are representative protocols for key reactions involving benzenesulfonyl chlorides, which can be adapted for this compound with appropriate stoichiometric adjustments.
General Procedure for the Synthesis of Sulfonamides
This protocol outlines the reaction of a sulfonyl chloride with a primary or secondary amine to yield the corresponding sulfonamide.[1]
Materials:
-
2,4-Dichlorobenzenesulfonyl chloride (1.0 eq)
-
Primary or Secondary Amine (1.0 - 1.2 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the primary or secondary amine (1.0 - 1.2 eq) in anhydrous DCM.
-
Add anhydrous pyridine or triethylamine (1.5 - 2.0 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2,4-dichlorobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash successively with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Caption: Experimental workflow for the synthesis of sulfonamides.
Synthesis of Thioethers via Reduction of Sulfonyl Chlorides
This protocol describes a general method for the reduction of a benzenesulfonyl chloride to the corresponding thiol, which can then be used in the synthesis of thioethers.[2][3]
Materials:
-
Benzenesulfonyl chloride
-
Zinc dust
-
Concentrated Sulfuric Acid
-
Cracked ice
-
Steam distillation apparatus
Procedure:
-
In a large round-bottom flask, prepare a mixture of cracked ice and concentrated sulfuric acid, and cool it to between -5 and 0 °C.
-
Gradually introduce the crude benzenesulfonyl chloride with stirring.
-
Add zinc dust in portions, ensuring the temperature does not rise above 0 °C.
-
After the addition is complete, stir the mixture and slowly heat to boiling until the solution becomes clear.
-
Isolate the thiophenol product by steam distillation. The thiophenol can then be reacted with an appropriate electrophile to yield the desired thioether.
References
A Researcher's Guide to 1,2-Benzenedisulfonyl Dichloride: A Cost-Benefit Analysis
For researchers and professionals in drug development and materials science, the selection of appropriate reagents is a critical decision that balances cost, efficiency, and applicability. 1,2-Benzenedisulfonyl dichloride, a bifunctional sulfonyl chloride, presents a unique set of properties for various synthetic applications. This guide provides a comprehensive cost-benefit analysis of using this compound in research, comparing its performance with relevant alternatives and providing supporting experimental context.
Overview of this compound
This compound is an aromatic organic compound containing two sulfonyl chloride functional groups in an ortho substitution pattern. This arrangement allows it to act as a versatile bifunctional reagent, capable of reacting with a variety of nucleophiles to form stable linkages. Its primary applications in research include the synthesis of sulfonamides, polyamides, and as a crosslinking agent for polymers and biomolecules.
Cost Analysis
The cost of a chemical reagent is a significant factor in experimental design and scalability. The following table provides a comparative cost analysis of this compound and its common alternatives. Prices are estimated based on currently available data from various chemical suppliers and may vary.
| Reagent | CAS Number | Typical Price (USD/gram) | Key Application Area |
| This compound | 6461-76-3 | $121.00 - $360.00 | Bifunctional sulfonamide/polyamide synthesis, crosslinking |
| 1,3-Benzenedisulfonyl Dichloride | 585-47-7 | $17.60 - $113.20 | Bifunctional sulfonamide/polyamide synthesis |
| p-Toluenesulfonyl Chloride (TsCl) | 98-59-9 | $0.11 - $1.77 | Monofunctional sulfonamide synthesis, protecting group |
| Dansyl Chloride | 605-65-2 | ~$738.00 (for 1g) | Fluorescent labeling of amines |
| Disuccinimidyl Suberate (DSS) | 68528-80-3 | $63.00 - $120.00 | Homobifunctional amine crosslinking |
Cost-Benefit Considerations:
-
This compound: The higher cost of the 1,2-isomer compared to its 1,3-counterpart is a significant consideration. Its utility is justified when the specific ortho-substitution is crucial for achieving a desired molecular geometry, such as in the formation of cyclic structures or polymers with specific conformational properties.
-
1,3-Benzenedisulfonyl Dichloride: This isomer offers a more cost-effective alternative for applications where a bifunctional benzenedisulfonyl chloride is needed, but the precise ortho-arrangement is not a strict requirement.[1][2][3]
-
p-Toluenesulfonyl Chloride (TsCl): For monofunctional sulfonamide synthesis or as a protecting group, TsCl is a significantly more economical choice.[4][5][6][7]
-
Dansyl Chloride: While expensive, its value lies in its fluorescent properties, making it a specialized reagent for labeling and quantification of proteins and amino acids.[8][9][10][11][12]
-
Disuccinimidyl Suberate (DSS): As a homobifunctional amine-reactive crosslinker, DSS is a common and relatively moderately priced reagent for crosslinking proteins and other biomolecules.[13][14][15][16][17]
Performance Comparison and Experimental Data
The choice of a reagent is ultimately determined by its performance in a specific application. This section compares this compound with alternatives in key research areas, supported by experimental data where available.
Synthesis of Sulfonamides
Sulfonamides are an important class of compounds in medicinal chemistry. The reactivity of sulfonyl chlorides is a key factor in the efficiency of sulfonamide synthesis.
Comparative Reactivity:
Experimental Protocol: General Synthesis of N-substituted-2,4-dichlorobenzenesulfonamides
A general protocol for the synthesis of sulfonamides using a substituted benzenesulfonyl chloride is as follows:
-
Dissolve the primary or secondary amine (1.0 - 1.2 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, typically pyridine or triethylamine (1.5 - 2.0 eq), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of the benzenesulfonyl chloride (1.0 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
This protocol can be adapted for use with this compound, where two equivalents of the amine would be used for the synthesis of a bis-sulfonamide.
Synthesis of Polyamides
The bifunctionality of this compound allows for its use as a monomer in the synthesis of polyamides through condensation polymerization with diamines.
Experimental Protocol: Low-Temperature Solution Polycondensation for Polyamide Synthesis
A general procedure for the synthesis of aromatic polyamides is as follows:
-
In a flask equipped with a mechanical stirrer and under a nitrogen atmosphere, dissolve the aromatic diamine (e.g., 4,4'-oxydianiline) in an anhydrous polar aprotic solvent like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).
-
Cool the stirred solution to 0 °C.
-
Add an equimolar amount of the diacid chloride (in this case, this compound) to the solution.
-
The reaction mixture is typically stirred at low temperature for several hours and then allowed to warm to room temperature and stirred overnight.[18]
-
The resulting polymer is then precipitated by pouring the reaction mixture into a non-solvent like water or ethanol.
-
The polymer is collected by filtration, washed thoroughly, and dried under vacuum.
Performance Metrics:
The success of a polymerization reaction is determined by the yield and the molecular weight of the resulting polymer. High molecular weight is crucial for achieving desirable mechanical properties in the final material. While specific comparative data for polyamides derived from this compound versus its 1,3-isomer is scarce, it is known that the geometry of the monomers can significantly impact the polymer's properties, such as solubility and thermal stability.[19][20][21]
Bifunctional Crosslinking
The two reactive sulfonyl chloride groups of this compound make it a candidate for crosslinking polymers or biomolecules containing primary or secondary amine groups.
Comparison with Other Bifunctional Crosslinkers:
| Feature | This compound | Disuccinimidyl Suberate (DSS) |
| Reactive Groups | Sulfonyl Chloride | N-hydroxysuccinimide (NHS) ester |
| Target Functional Groups | Primary and secondary amines | Primary amines |
| Spacer Arm | Rigid (benzene ring) | Flexible (8-atom alkyl chain) |
| Solubility | Soluble in organic solvents, reacts with water | Soluble in organic solvents (e.g., DMSO, DMF), limited aqueous solubility |
| Byproducts | HCl | N-hydroxysuccinimide |
Considerations for Crosslinking Applications:
-
The rigid benzene spacer of this compound can be advantageous for applications requiring a defined distance between the cross-linked molecules.
-
DSS, with its flexible spacer arm, offers more conformational freedom.[13][14][15][16][17]
-
The reactivity of sulfonyl chlorides with water necessitates anhydrous conditions for efficient crosslinking, whereas NHS esters also hydrolyze in aqueous solutions, but often at a slower rate depending on the pH.
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental processes, the following diagrams, generated using the DOT language, illustrate the workflows for sulfonamide and polyamide synthesis.
Caption: Workflow for the synthesis of sulfonamides.
Caption: Workflow for polyamide synthesis.
Conclusion and Recommendations
The cost-benefit analysis of using this compound in research reveals it to be a valuable but relatively expensive bifunctional reagent. Its utility is most pronounced in applications where the specific ortho-orientation of the sulfonyl chloride groups is essential for achieving the desired molecular architecture and properties.
Recommendations for Researchers:
-
For general bifunctional applications where the precise substitution pattern on the benzene ring is not critical, the more economical 1,3-benzenedisulfonyl dichloride is a recommended alternative.
-
For monofunctional sulfonamide synthesis , the significantly cheaper p-toluenesulfonyl chloride is the reagent of choice.
-
For amine crosslinking applications , a thorough comparison with other bifunctional crosslinkers like DSS should be conducted, considering factors such as spacer arm rigidity, solubility, and the specific requirements of the biological system.
-
When using this compound, it is crucial to employ anhydrous reaction conditions to prevent hydrolysis of the sulfonyl chloride groups and ensure high reaction yields.
Ultimately, the decision to use this compound should be based on a careful evaluation of the specific research goals, the importance of the ortho-substitution pattern, and budgetary constraints. By understanding its properties and comparing them with viable alternatives, researchers can make an informed choice to optimize their synthetic strategies.
References
- 1. usbio.net [usbio.net]
- 2. indiamart.com [indiamart.com]
- 3. B24044.14 [thermofisher.com]
- 4. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 5. 139030250 [thermofisher.com]
- 6. p-Toluenesulfonyl chloride, 99+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. p-Toluenesulfonyl chloride, Tosyl chloride, ≥99% 400g | eBay [ebay.com]
- 8. calpaclab.com [calpaclab.com]
- 9. Dansyl chloride, 98% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. Dansyl Chloride [sigmaaldrich.com]
- 11. Dansyl chloride, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. alkalisci.com [alkalisci.com]
- 13. DSS Crosslinking Reagent 1 gram - Disuccinimidyl suberate (DSS) - ProteoChem [proteochem.com]
- 14. covachem.com [covachem.com]
- 15. moleculardepot.com [moleculardepot.com]
- 16. Disuccinimidyl suberate (DSS) [proteochem.com]
- 17. DSS (disuccinimidyl suberate), No-Weigh™ Format 1 g | Buy Online | Thermo Scientific™ [thermofisher.com]
- 18. New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. www2.ictp.csic.es [www2.ictp.csic.es]
- 20. benchchem.com [benchchem.com]
- 21. scielo.br [scielo.br]
Safety Operating Guide
Proper Disposal of 1,2-Benzenedisulfonyl Dichloride: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This guide provides detailed procedures for the safe disposal of 1,2-Benzenedisulfonyl dichloride (CAS 6461-76-3), a corrosive compound that requires careful management to mitigate risks.
This compound is a white solid that is corrosive to metals and causes severe skin burns and eye damage.[1] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area. Proper disposal is not merely a matter of compliance but a critical component of laboratory safety.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all necessary safety measures are in place. This includes wearing the appropriate Personal Protective Equipment (PPE) and having spill control materials readily available.
| Hazard Class | Personal Protective Equipment (PPE) | Handling Precautions |
| Corrosive | Chemical-resistant gloves (e.g., nitrile), chemical safety goggles, face shield, and a lab coat. | Use only in a chemical fume hood. Avoid breathing dust or mists.[1] Prevent contact with skin, eyes, and clothing. Keep away from incompatible materials such as bases and water. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through neutralization via hydrolysis. This process converts the reactive sulfonyl chloride groups into the more stable sulfonic acid, which can then be neutralized with a base.
Experimental Protocol: Neutralization of this compound
Objective: To safely neutralize this compound for disposal.
Materials:
-
This compound waste
-
Stir bar
-
Large beaker (at least 10 times the volume of the waste)
-
Ice bath
-
5% Sodium hydroxide (NaOH) solution
-
pH paper or pH meter
-
Appropriate waste container
Procedure:
-
Preparation: In a chemical fume hood, place a large beaker containing a stir bar in an ice bath. The beaker should be large enough to accommodate the reaction and any potential foaming.
-
Initial Hydrolysis: Slowly and cautiously add the this compound waste to a large volume of cold water in the beaker with stirring. A general guideline is to use at least 10 parts water to 1 part of the sulfonyl chloride. This reaction is exothermic and will produce hydrochloric acid.
-
Neutralization: While continuously stirring, slowly add a 5% sodium hydroxide solution to the mixture. Monitor the pH of the solution using pH paper or a pH meter.
-
pH Adjustment: Continue adding the sodium hydroxide solution until the pH of the mixture is between 6 and 8.
-
Final Disposal: Once neutralized, the resulting solution can be disposed of in an approved waste container.[1] Adhere to all local and institutional regulations for chemical waste disposal.
Spill Management
In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite. Collect the absorbed material into a suitable container for disposal. Do not use combustible materials, such as paper towels, to clean up spills. Following containment, the area should be decontaminated.
This comprehensive guide provides the necessary information for the safe handling and disposal of this compound. By adhering to these procedures, researchers can maintain a safe laboratory environment and ensure regulatory compliance.
References
Safeguarding Your Research: A Guide to Handling 1,2-Benzenedisulfonyl Dichloride
Essential safety protocols and logistical plans are critical for the protection of laboratory personnel and the integrity of research when handling reactive chemicals such as 1,2-Benzenedisulfonyl dichloride. This guide provides comprehensive, step-by-step procedures for the safe handling, storage, and disposal of this compound, tailored for researchers, scientists, and professionals in drug development.
This compound is a corrosive compound that reacts violently with water.[1][2] Contact with water can liberate toxic gas.[1][3] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a controlled environment to mitigate risks of severe skin burns, eye damage, and respiratory irritation.[4]
Personal Protective Equipment (PPE)
A thorough assessment of the risks associated with this compound dictates the necessity of a comprehensive PPE strategy to ensure the safety of all personnel.[5] The following table summarizes the required PPE for handling this chemical.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Goggles and Face Shield | Goggles should be snug-fitting to protect against splashes. A face shield provides an additional layer of protection for the entire face.[6][7] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for signs of degradation and replaced as needed.[7][8] |
| Body | Chemical-Resistant Apron or Coverall | Clothing should be made of a material that acts as an effective barrier to chemicals, such as Tyvek or PVC.[7] |
| Respiratory | Respirator | A full-face respirator with appropriate cartridges is necessary when handling the compound, especially in cases of potential inhalation of vapors or fumes.[7][8] |
| Feet | Closed-toe, Chemical-Resistant Shoes | Footwear should fully cover the feet and be made of a material that resists chemical penetration.[8] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is paramount to minimizing exposure and preventing accidents.
-
Preparation :
-
Ensure that an emergency shower and eyewash station are readily accessible and in good working order.[6]
-
Work should be conducted in a well-ventilated chemical fume hood.[1]
-
Assemble all necessary equipment and reagents before commencing work.
-
Ensure all personnel are wearing the appropriate PPE as detailed in the table above.
-
-
Handling :
-
Storage :
Emergency First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1][6] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Remove contact lenses if present and easy to do so. Seek immediate medical attention. |
| Inhalation | Move the exposed person to fresh air at once.[10] If breathing has stopped, provide artificial respiration.[1][10] Seek immediate medical attention.[10] |
| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[10] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Disposal :
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1]
-
Do not dispose of down the drain or in the regular trash.
-
-
Decontamination :
-
Decontaminate all work surfaces and equipment that have come into contact with this compound.
-
Wash contaminated clothing before reuse.[1]
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.es [fishersci.es]
- 4. fishersci.com [fishersci.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. nj.gov [nj.gov]
- 7. trimaco.com [trimaco.com]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. chemicalbook.com [chemicalbook.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
